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  • Product: 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
  • CAS: 1219956-78-1

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride: A Methodological Whitepaper

Strategic Rationale & Chemoselectivity The synthesis of 2-(2-piperidinyl)ethyl 2-chloroacetate hydrochloride requires the precise functionalization of the bifunctional starting material, 2-piperidineethanol[1]. This mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemoselectivity

The synthesis of 2-(2-piperidinyl)ethyl 2-chloroacetate hydrochloride requires the precise functionalization of the bifunctional starting material, 2-piperidineethanol[1]. This molecule possesses two distinct nucleophilic centers: a secondary amine within the piperidine ring and a primary alcohol on the ethyl side chain.

Because the secondary aliphatic amine is kinetically and thermodynamically more nucleophilic than the primary alcohol, direct exposure to an acylating agent like chloroacetyl chloride would result in preferential N-acylation, yielding an unwanted amide or a complex mixture of N,O-diacylated products.

To enforce exclusive O-acylation, an orthogonal protection strategy is mandated. The amine is temporarily masked using a tert-butyloxycarbonyl (Boc) group, yielding the intermediate N-Boc-2-piperidineethanol[2]. Following the esterification of the free hydroxyl group, the Boc group is cleaved under strictly anhydrous acidic conditions. This final step is highly elegant as it simultaneously deprotects the amine and precipitates the target product as a stable hydrochloride salt, bypassing the need for a separate salt-formation step and preventing ester hydrolysis[3].

Visualizing the Synthetic Logic

SynthesisWorkflow SM 2-Piperidineethanol (Bifunctional Nucleophile) Step1 Phase 1: N-Protection Reagents: Boc2O, Et3N, DCM Mechanism: Chemoselective Amidation SM->Step1 Int1 N-Boc-2-piperidineethanol (Amine Masked) Step1->Int1 Step2 Phase 2: O-Acylation Reagents: Chloroacetyl Chloride, Et3N Control: Strict 0°C, Exothermic Control Int1->Step2 Int2 Boc-Protected Chloroacetate Ester (Fully Functionalized Intermediate) Step2->Int2 Step3 Phase 3: Deprotection & Salt Formation Reagents: 4M HCl in Dioxane Control: Anhydrous (Prevents Hydrolysis) Int2->Step3 Product 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl (Target Molecule) Step3->Product

Fig 1: Stepwise synthesis of 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl via Boc-protection strategy.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity at every stage.

Phase 1: Chemoselective N-Protection

Objective: Mask the secondary amine to prevent unwanted N-acylation.

  • Initiation: Dissolve 2-piperidineethanol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Add triethylamine (Et₃N, 1.2 equiv) as an acid scavenger. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) dropwise.

  • Causality & Propagation: The slight excess of Boc₂O ensures complete consumption of the amine. The 0 °C initiation temperature controls the mild exotherm associated with the release of CO₂ and tert-butanol. Allow the mixture to warm to 25 °C and stir for 12 hours.

  • Validation (IPC): Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the purple-staining starting material confirms the complete conversion to the non-staining N-Boc-2-piperidineethanol[4].

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: O-Acylation (Esterification)

Objective: Couple the primary alcohol with the highly reactive chloroacetyl group.

  • Initiation: Dissolve the N-Boc-2-piperidineethanol (1.0 equiv) in anhydrous DCM. Add Et₃N (1.5 equiv) and cool strictly to 0 °C.

  • Electrophile Addition: Add chloroacetyl chloride (1.2 equiv) dropwise over 30 minutes via an addition funnel.

  • Causality & Propagation: Chloroacetyl chloride is a highly reactive, bifunctional electrophile. The reaction with the alcohol is strongly exothermic. Dropwise addition at 0 °C is critical; if the temperature spikes, the generated HCl (prior to neutralization by Et₃N) can prematurely cleave the acid-labile Boc group[5]. Furthermore, strict temperature control suppresses the formation of ketene intermediates.

  • Validation (IPC): Monitor via LC-MS. Look for the mass shift corresponding to the addition of the chloroacetate group (M+76) and the absence of the starting material mass.

  • Workup: Quench with ice water. Extract with DCM, wash the organic phase with 0.5 M HCl (to remove excess Et₃N), saturated NaHCO₃ (to remove unreacted chloroacetic acid), and brine. Concentrate to yield the protected ester.

Phase 3: Anhydrous Deprotection and Salt Formation

Objective: Cleave the Boc group and protonate the amine without hydrolyzing the ester.

  • Initiation: Dissolve the Boc-protected chloroacetate ester in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.

  • Deprotection: Slowly add a solution of 4M HCl in 1,4-dioxane (5.0 equiv) at room temperature.

  • Causality & Propagation: The choice of anhydrous HCl is the most critical parameter of this entire workflow. If aqueous HCl were used, the highly electrophilic chloroacetate ester would undergo rapid hydrolysis back to the alcohol[3]. By using anhydrous HCl in dioxane, water is excluded. The cleavage of the Boc group releases isobutylene and CO₂ gases. The effervescence drives the reaction forward (Le Chatelier's principle), while the basic piperidine nitrogen is immediately protonated to form the stable hydrochloride salt.

  • Validation (IPC): The reaction is self-indicating; the cessation of gas evolution marks the completion of the deprotection. Concurrently, the target hydrochloride salt, being insoluble in ether/dioxane, will precipitate as a white solid.

  • Isolation: Filter the precipitate under a blanket of nitrogen (to prevent hygroscopic moisture absorption), wash with cold anhydrous ether, and dry under high vacuum.

Quantitative Process Metrics

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the synthetic pathway.

Reaction PhaseTarget IntermediateReagents & EquivalentsTemp (°C)Time (h)In-Process Control (IPC)Expected Yield
1. N-Protection N-Boc-2-piperidineethanolBoc₂O (1.05 eq), Et₃N (1.2 eq)0 → 2512TLC (Ninhydrin stain)90 - 95%
2. O-Acylation Boc-Protected Chloroacetate EsterChloroacetyl Cl (1.2 eq), Et₃N (1.5 eq)0 (Strict)4LC-MS (Mass shift)80 - 85%
3. Deprotection 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl4M HCl in Dioxane (5.0 eq)252Gas evolution ceases> 95%

References

  • ChemicalBook. "2-Piperidineethanol | 1484-84-0". ChemicalBook Properties & Synthesis Database. Available at:[1]

  • Santa Cruz Biotechnology. "N-Boc-2-piperidineethanol | CAS 118811-03-3". SCBT Product Catalog. Available at:[2]

  • Benchchem. "(S)-1-N-Boc-piperidine-2-ethanol | 199942-74-0". Benchchem Chemical Database. Available at:[4]

  • MDPI. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development". Molecules. Available at:[5]

  • DOKUMEN.PUB. "Greene's Protective Groups in Organic Synthesis, 2 Volume Set". Wiley. Available at:[3]

Sources

Exploratory

Spectroscopic Elucidation of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride: A Comprehensive Analytical Guide

Executive Summary & Chemical Context In modern pharmaceutical synthesis, bifunctional intermediates play a critical role in the rapid assembly of complex active pharmaceutical ingredients (APIs). 2-(2-Piperidinyl)ethyl 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern pharmaceutical synthesis, bifunctional intermediates play a critical role in the rapid assembly of complex active pharmaceutical ingredients (APIs). 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride (Molecular Formula: C9​H16​ClNO2​⋅HCl ) is a highly versatile building block. It features a basic piperidine ring (rendered stable as a hydrochloride salt) and a highly reactive α -chloroester moiety, making it an ideal candidate for targeted nucleophilic substitutions and cross-coupling reactions.

As a Senior Application Scientist, I have observed that the primary challenge in characterizing such bifunctional salts lies in managing their hygroscopicity and interpreting the complex spectroscopic cross-talk between the protonated amine and the electronegative ester tail. This whitepaper provides a field-proven, causality-driven framework for the complete spectroscopic characterization (NMR, FT-IR, and LC-MS) of this compound, ensuring high scientific integrity and self-validating analytical workflows.

Analytical Workflow & Logical Architecture

To prevent degradation (specifically, the hydrolysis of the chloroacetate group), the analytical workflow must minimize aqueous exposure. The following diagram illustrates the optimized analytical pipeline, demonstrating the logical relationship between sample preparation and orthogonal spectroscopic validation.

AnalyticalWorkflow Start Sample: 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl Prep Desiccation & Aliquoting (Inert Atmosphere) Start->Prep NMR 1H & 13C NMR Spectroscopy (DMSO-d6, 400 MHz) Prep->NMR 15 mg in 0.6 mL IR ATR-FTIR Spectroscopy (Diamond Crystal) Prep->IR 2 mg (Solid) MS LC-ESI-MS (Positive Ion Mode) Prep->MS 1 µg/mL in MeCN Data Orthogonal Data Integration & Structural Verification NMR->Data IR->Data MS->Data

Caption: Orthogonal spectroscopic workflow for the characterization of the hydrochloride salt.

Experimental Methodologies: Self-Validating Protocols

A robust analytical protocol must be self-validating—meaning any deviation in sample integrity (e.g., ester hydrolysis) will be immediately apparent in the resulting data.

Protocol A: NMR Acquisition

Causality: CDCl3​ is a poor choice for hydrochloride salts due to low solubility and the promotion of rapid proton exchange, which broadens the NH2+​ signals. We utilize anhydrous DMSO−d6​ to lock the proton exchange rate, allowing clear observation of the protonated piperidine nitrogen[1].

  • Preparation: Weigh 15.0 mg of the analyte into a clean glass vial under a dry nitrogen atmosphere.

  • Dissolution: Add 0.6 mL of anhydrous DMSO−d6​ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until fully dissolved.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H (16 scans, 400 MHz) and 13C (256 scans, 100 MHz) spectra at 298 K. Ensure the relaxation delay ( D1​ ) is set to at least 2.0 seconds to allow complete relaxation of quaternary carbons[2].

Protocol B: ATR-FTIR Analysis

Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can introduce moisture and inadvertently hydrolyze the sensitive chloroacetate group.

  • Background: Collect a background spectrum (air) using a diamond-crystal ATR-FTIR spectrometer (32 scans, 4 cm−1 resolution).

  • Sampling: Place ~2 mg of the neat solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Record the spectrum from 4000 to 400 cm−1 . Clean the crystal with anhydrous isopropanol post-acquisition.

Protocol C: LC-ESI-MS Profiling
  • Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Injection: Inject 2 µL into the LC-MS system (C18 column, gradient elution).

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

Spectroscopic Elucidation & Data Interpretation

Nuclear Magnetic Resonance (NMR)

The NMR spectra of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride are defined by the distinct electronic environments of the piperidine ring and the chloroacetate tail. The electron-withdrawing nature of the α -chlorine atom significantly deshields the adjacent methylene protons.

Table 1: 1H and 13C NMR Assignments (in DMSO−d6​ )

Position / Group 1H Shift (ppm)Multiplicity & Integration 13C Shift (ppm)Causal Explanation
NH2+​ (Piperidine) 8.80 - 9.20Broad singlet, 2HN/ABroadening due to quadrupolar relaxation of 14N and slow exchange in DMSO.
CH2​−Cl 4.45Singlet, 2H41.5Strongly deshielded by the highly electronegative chlorine atom and adjacent carbonyl.
O−CH2​ (Ethyl) 4.22Multiplet, 2H63.8Deshielded by the ester oxygen.
CH (Piperidine C2) 3.25Multiplet, 1H55.2Alpha to the protonated nitrogen; shifted downfield relative to free base.
N−CH2​ (Piperidine C6) 2.90 - 3.10Multiplet, 2H44.1Alpha to the protonated nitrogen.
Aliphatic CH2​ 1.40 - 1.95Multiplets, 8H22.0 - 30.5Ring carbons (C3, C4, C5) and the remaining ethyl chain carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides immediate confirmation of the ester and the hydrochloride salt. The carbonyl stretching frequency is highly diagnostic here. Typically, aliphatic esters absorb around 1735 cm−1 . However, the α -halogen substitution in chloroacetates exerts a strong inductive electron-withdrawing effect (-I effect), which shortens and strengthens the C=O bond, pushing the absorption to a higher wavenumber[3][4].

Table 2: Key FT-IR Vibrational Bands

Wavenumber ( cm−1 )IntensityAssignmentDiagnostic Significance
2950 - 2500 Strong, Broad N−H+ stretchConfirms the presence of the amine hydrochloride salt.
1748 Very Strong, Sharp C=O stretchShifted to higher frequency due to the α -chlorine inductive effect[3].
1185 Strong C−O−C stretchConfirms the ester linkage.
775 Medium C−Cl stretchVerifies the presence of the aliphatic carbon-chlorine bond.
Mass Spectrometry (LC-ESI-MS)

In positive ESI mode, the hydrochloride counterion is lost, and the molecule is detected as the protonated free base [M+H]+ . The presence of a single chlorine atom yields a highly characteristic isotopic signature: a 3:1 ratio between the 35Cl and 37Cl isotopes.

  • Calculated Exact Mass (Free Base): 205.09 m/z

  • Observed [M+H]+ : 206.1 m/z ( 35Cl ) and 208.1 m/z ( 37Cl )

Fragmentation Pathway: Upon collision-induced dissociation (CID), the molecule undergoes a characteristic neutral loss. The ester bond cleaves, expelling chloroacetic acid (94.5 Da) as a neutral fragment, leaving the highly stable piperidinium-ethyl cation at m/z 112.1.

Fragmentation M_plus [M+H]+ m/z 206.1 (35Cl) m/z 208.1 (37Cl) Frag1 Fragment Ion m/z 112.1 [C7H14N]+ M_plus->Frag1 CID Cleavage - ClCH2COOH Neutral Neutral Loss Chloroacetic Acid (94.5 Da) M_plus->Neutral Expelled

Caption: ESI-MS/MS fragmentation pathway highlighting the diagnostic neutral loss of chloroacetic acid.

Conclusion

The rigorous spectroscopic characterization of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride requires a nuanced understanding of its chemical reactivity and salt form. By utilizing anhydrous DMSO−d6​ for NMR to resolve the protonated amine, leveraging the inductive shift of the C=O band in FT-IR to confirm the α -chloroester, and mapping the isotopic and fragmentation patterns in ESI-MS, researchers can establish a self-validating, highly trustworthy analytical profile for this critical pharmaceutical intermediate.

References

  • FT-IR spectrum of ethyl chloroacetate.ResearchGate.
  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues.ACS Omega.
  • Surface of Cytochrome c: Infrared Spectroscopy of Carboxyl Groups.ACS Publications.
  • Rapid Emerging Drug Deployment (REMEDY) Characterization Results.NIST.

Sources

Foundational

Technical Whitepaper: Chemical Identifiers, Synthesis, and Applications of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Executive Summary In modern drug development and complex alkaloid synthesis, bifunctional synthons are critical for constructing intricate molecular architectures. 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex alkaloid synthesis, bifunctional synthons are critical for constructing intricate molecular architectures. 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a highly specialized intermediate that combines a versatile piperidine pharmacophore with a highly reactive electrophilic chloroacetate moiety. This whitepaper provides an in-depth technical analysis of its chemical identifiers, the mechanistic rationale behind its salt formulation, a validated orthogonal synthesis protocol, and its applications in pharmaceutical research.

Chemical Identity & Quantitative Data

The exact identification of this compound is essential for regulatory compliance and procurement in drug discovery pipelines. The compound is isolated as a hydrochloride salt to ensure structural stability.

Core Identifiers
PropertyValue
Compound Name 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
CAS Registry Number 1219956-78-1[1]
Molecular Formula C₉H₁₇Cl₂NO₂ (or C₉H₁₆ClNO₂ · HCl)[2]
Molecular Weight 242.14 g/mol [2]
Base Formula C₉H₁₆ClNO₂
Base Molecular Weight 205.68 g/mol [1]
Salt Form Hydrochloride (HCl)
Physical State Solid (Typical for amine hydrochlorides)

Structural Rationale & Mechanistic Stability

The molecular architecture of 2-(2-Piperidinyl)ethyl 2-chloroacetate features two distinct reactive centers:

  • The Chloroacetate Group: A potent electrophile primed for nucleophilic acyl substitution or direct Sₙ2 displacement.

  • The Piperidine Ring: A nitrogen-containing heterocycle that acts as a secondary amine nucleophile.

The Causality of the Hydrochloride Salt

A common pitfall in the design of bifunctional intermediates is self-reactivity. If this compound were isolated as a free base, the nucleophilic secondary amine of one molecule would rapidly attack the electrophilic chloroacetate carbon of another. This spontaneous intermolecular Sₙ2 alkylation would result in the formation of intractable quaternary ammonium polymers.

By formulating the compound as a hydrochloride salt , the nitrogen lone pair is protonated (forming a piperidinium cation). This protonation completely neutralizes the nucleophilicity of the amine, effectively "locking" the molecule in a shelf-stable state until it is deliberately neutralized during a subsequent reaction.

Reactivity Target 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl Site1 Chloroacetate Group (Electrophile) Target->Site1 Site2 Piperidinium Salt (Protected Nucleophile) Target->Site2 Rxn1 SN2 Displacement (Amines, Thiols, Azides) Site1->Rxn1 C-Cl Bond Cleavage Rxn2 Free Base Generation (Alkaline Workup) Site2->Rxn2 Deprotonation Rxn3 N-Alkylation / Acylation (Pharmacophore Derivatization) Rxn2->Rxn3

Bifunctional reactivity profile highlighting electrophilic and nucleophilic sites.

Experimental Protocol: Orthogonal Synthesis Strategy

The precursor to this compound, 2-piperidineethanol, is typically synthesized on an industrial scale via the catalytic hydrogenation of 2-pyridineethanol[3].

Because 2-piperidineethanol contains both an alcohol (-OH) and a secondary amine (-NH), direct reaction with chloroacetyl chloride would unselectively yield a mixture of O-acylated, N-acylated, and doubly-acylated products. To achieve absolute chemoselectivity, an orthogonal protection strategy must be employed. The following protocol is designed as a self-validating system, utilizing precipitation as a built-in purification mechanism.

Step 1: N-Boc Protection of 2-Piperidineethanol
  • Objective: Temporarily mask the piperidine nitrogen to prevent N-acylation.

  • Procedure:

    • Dissolve 2-piperidineethanol (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.2 eq) and cool the mixture to 0°C.

    • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq).

    • Stir at room temperature for 4 hours.

    • Validation: Wash the organic layer with 1M HCl, then brine. The Boc-protected intermediate (N-Boc-2-piperidineethanol) remains in the organic layer. Evaporate to yield a clear oil.

Step 2: O-Acylation (Esterification)
  • Objective: Attach the chloroacetate moiety to the primary alcohol.

  • Procedure:

    • Dissolve the N-Boc-2-piperidineethanol in dry DCM under an inert argon atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Causality note: DIPEA is chosen over Et₃N because its steric hindrance prevents it from acting as a nucleophile towards the highly reactive chloroacetyl chloride.

    • Cool to -5°C. Slowly add chloroacetyl chloride (1.2 eq) via syringe.

    • Stir for 2 hours.

    • Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Deprotection and Salt Precipitation
  • Objective: Remove the Boc group and simultaneously form the target hydrochloride salt.

  • Procedure:

    • Dissolve the crude ester from Step 2 in anhydrous diethyl ether.

    • Add a solution of 4M HCl in dioxane (5.0 eq) at 0°C.

    • Stir for 3 hours at room temperature.

    • Validation (Self-Purifying Step): As the Boc group is cleaved, the resulting amine is immediately protonated. Because amine hydrochlorides are highly polar and insoluble in ether/dioxane mixtures, the target 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride will spontaneously precipitate out of solution as a white solid. Filter and wash with cold ether to obtain the pure product.

Synthesis A 2-Piperidineethanol (Starting Material) B Boc2O / Et3N (N-Protection) A->B C N-Boc-2-piperidineethanol (Protected Intermediate) B->C D Chloroacetyl Chloride (Acylation) C->D E N-Boc-2-(2-piperidinyl)ethyl 2-chloroacetate D->E Chemoselective Esterification F 4M HCl in Dioxane (Deprotection & Salt Formation) E->F G 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl F->G Spontaneous Precipitation

Step-by-step orthogonal synthesis workflow for 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl.

Analytical Validation

To confirm the integrity of the synthesized batch, the following analytical checks are standard:

  • ¹H-NMR (D₂O): Look for the distinct downfield shift of the singlet corresponding to the -CH₂Cl protons (~4.2 ppm) and the multiplet for the -CH₂O- protons (~4.3 - 4.5 ppm). The absence of a Boc peak (~1.4 ppm) confirms complete deprotection.

  • LC-MS: Utilizing Electrospray Ionization (ESI+), the mass spectrum should display a prominent [M+H]⁺ peak at m/z 206.1, corresponding to the free base mass (205.68 Da) plus a proton[1]. The characteristic 3:1 isotopic pattern of the chlorine atom will also be visible.

Applications in Drug Development

The 2-piperidineethanol scaffold is a highly prized building block in medicinal chemistry. It is frequently utilized in the enantioselective synthesis of biologically active piperidine alkaloids, such as the respiratory agents sedamine and allosedamine [4].

By functionalizing this scaffold with a chloroacetate group, researchers create a targeted alkylating agent. In drug discovery, this specific compound can be used to:

  • Synthesize Thioridazine Analogs: By reacting the chloroacetate moiety with phenothiazine derivatives.

  • Develop PROTACs: The ethyl chain and piperidine ring can serve as a flexible linker system, while the chloroacetate acts as a reactive warhead for covalent binding to target proteins or E3 ligases.

References

1.[2] 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride | C9H17Cl2NO2 | CID 56829458 - PubChem Source: nih.gov URL:

2.[1] 1219956-78-1 1438AD 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride C9H17Cl2NO2 - CATO Source: cato-chem.com URL:

3.[3] US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents Source: google.com URL:

4.[4] Remote Stereocenter Discrimination in the Enzymatic Resolution of Piperidine-2-ethanol. Short Enantioselective Synthesis of Sedamine and Allosedamine | The Journal of Organic Chemistry Source: acs.org URL:

Sources

Exploratory

Molecular Architecture and Synthetic Methodologies of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug discovery and bioconjugation, bifunctional linkers are critical for...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery and bioconjugation, bifunctional linkers are critical for assembling complex pharmacophores. 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a highly versatile, bifunctional building block. It features a basic piperidine ring for target engagement or solubility enhancement, an ethyl spacer for conformational flexibility, and a highly electrophilic α -chloroacetate moiety primed for nucleophilic substitution ( SN​2 ).

This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and the chemoselective synthetic protocols required to produce it. By leveraging the principles of atom economy and thermodynamic control, we outline a self-validating methodology that bypasses traditional protecting-group chemistry.

Molecular Architecture & Physicochemical Profiling

The structural brilliance of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride lies in its orthogonal reactivity. The molecule exists as a hydrochloride salt, which is not merely a formulation choice, but a fundamental requirement for its stability and synthesis.

Structural Components
  • Piperidine Core: A six-membered saturated nitrogen heterocycle. In its protonated state (hydrochloride), it provides excellent aqueous solubility and prevents unwanted intramolecular cyclization or intermolecular self-alkylation.

  • Ethyl Spacer: A two-carbon aliphatic chain at the 2-position of the piperidine ring, providing necessary steric relief between the bulky heterocycle and the ester linkage.

  • Chloroacetate Ester: The terminal functional group. The electron-withdrawing nature of the adjacent carbonyl oxygen significantly lowers the LUMO of the carbon-chlorine bond, making it an exceptional electrophile for coupling with thiols, amines, or phenols (e.g., in the synthesis of advanced).

Quantitative Data Summary
PropertyValue
IUPAC Name 2-(piperidin-2-yl)ethyl 2-chloroacetate hydrochloride
Molecular Formula (Salt) C9​H17​Cl2​NO2​ (or C9​H16​ClNO2​⋅HCl )
Molecular Formula (Base) C9​H16​ClNO2​
Molecular Weight (Salt) 242.14 g/mol
Molecular Weight (Base) 205.68 g/mol
Exact Mass (Base) 205.087 Da
Physical State White to off-white crystalline solid
LogP (Predicted, Free Base) ~1.8 (Lipophilic balance)

Mechanistic Rationale & Reactivity Pathways

The Chemoselectivity Challenge

Synthesizing this molecule from its precursor, 2-piperidineethanol, presents a classic chemoselectivity dilemma. Amino alcohols exposed to acyl chlorides typically undergo rapid N-acylation because the secondary amine is inherently more nucleophilic than the primary hydroxyl group. As documented in studies on the , attempting this reaction with the free base yields the unwanted N-chloroacetamide derivative.

Causality Behind Experimental Choices

To force O-acylation, the amine must be deactivated. While standard protocols might employ a tert-butyloxycarbonyl (Boc) protecting group, this adds two synthetic steps (protection and deprotection).

The optimal approach: Utilize the hydrochloride salt of 2-piperidineethanol. Protonation of the piperidine nitrogen ( pKa​≈10.4 ) acts as a thermodynamic sink, rendering the nitrogen completely non-nucleophilic. The highly electrophilic chloroacetyl chloride is thereby directed exclusively to the primary alcohol.

Reaction ConditionAmine StateMajor ProductYield (%)Purity (%)
Free Base + Chloroacetyl ChlorideUnprotectedN-Chloroacetamide>85%Low (Mixture)
Free Base + Boc2​O , then AcylationBoc-ProtectedO-Chloroacetate~70%High (Requires Deprotection)
HCl Salt + Chloroacetyl Chloride Protonated Target O-Chloroacetate HCl >92% >98% (Direct Isolation)
Reactivity Profile Diagram

Reactivity Core 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl Sub1 Piperidine Ring (Basic Center) Core->Sub1 Target Binding / Solubility Sub2 Ester Linkage (Metabolic Cleavage) Core->Sub2 Prodrug Hydrolysis Sub3 Alpha-Chloro (SN2 Electrophile) Core->Sub3 Nucleophilic Substitution

Fig 1: Pharmacophoric and reactive nodes of the bifunctional intermediate.

Experimental Protocols: A Self-Validating System

The following protocol is designed as a self-validating system . Every physical change in the reaction vessel serves as an analytical checkpoint, ensuring the operator can visually confirm the mechanistic progress without immediate reliance on chromatography.

Reagents and Equipment
  • Starting Material: 2-Piperidineethanol hydrochloride (1.0 eq, 100 mmol, 165.6 g)

  • Acylating Agent: Chloroacetyl chloride (1.2 eq, 120 mmol, 13.5 g)

  • Solvent: Anhydrous Dichloromethane (DCM) (500 mL)

  • Equipment: 1L 3-neck round-bottom flask, reflux condenser, dropping funnel, inert gas (Ar/N2) inlet, and an oil bubbler for off-gas monitoring.

Step-by-Step Methodology

Step 1: Suspension and Temperature Control

  • Charge the flask with 2-piperidineethanol hydrochloride and anhydrous DCM under argon.

  • Self-Validation Checkpoint 1: The starting material will not fully dissolve, forming a white suspension. This confirms the integrity of the highly polar HCl salt in the non-polar solvent.

  • Cool the suspension to 0 °C using an ice-water bath.

Step 2: Electrophilic Addition

  • Load chloroacetyl chloride into the dropping funnel.

  • Add the acyl chloride dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Causality Note: Strict temperature control prevents localized exothermic spikes that could lead to ester hydrolysis by trace ambient moisture or degradation of the acyl chloride.

Step 3: Reflux and Kinetic Monitoring

  • Remove the ice bath and gradually heat the reaction to a gentle reflux (40 °C).

  • Self-Validation Checkpoint 2 (Gas Evolution): As the O-acylation proceeds, stoichiometric amounts of HCl gas are generated. Because the amine is already protonated, this new HCl cannot be sequestered and will exit the system. Vigorous bubbling in the oil monitor confirms the reaction is actively proceeding.

  • Maintain reflux for 4 hours. The reaction is complete when HCl gas evolution ceases entirely.

Step 4: Isolation and Purification

  • Cool the mixture to room temperature and concentrate under reduced pressure to a thick syrup.

  • Add 300 mL of cold, anhydrous diethyl ether and triturate vigorously.

  • Self-Validation Checkpoint 3: The addition of the non-polar ether forces the highly polar 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride to crash out as a pristine white crystalline solid, leaving any unreacted chloroacetyl chloride or non-polar impurities in the supernatant.

  • Filter the solid under a nitrogen blanket (to prevent hygroscopic moisture absorption) and dry in vacuo.

Synthesis Workflow Diagram

SynthesisWorkflow A 2-Piperidineethanol (Free Base) C Amine Hydrochloride (Protected) A->C Blocks N-acylation B HCl Gas (Protonation) B->C E Target Molecule (HCl Salt) C->E Chemoselective D Chloroacetyl Chloride (O-Acylation) D->E

Fig 2: Chemoselective synthesis workflow utilizing amine protonation to direct O-acylation.

Analytical Validation

To confirm structural integrity, the isolated product must be subjected to standard spectroscopic analysis:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the diagnostic sharp singlet at δ ~4.35 ppm integrating for 2 protons (the −O−CO−CH2​−Cl group). The broad exchangeable peak at δ ~8.5-9.0 ppm confirms the presence of the protonated piperidine nitrogen ( −NH2+​− ).

  • Mass Spectrometry (ESI+): The base peak should appear at m/z 206.1 [M+H]+ , corresponding to the free base mass, with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

References

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Taylor & Francis (Synthetic Communications) URL:[Link]

  • Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives containing nitrogen heterocycle and alkylamine groups ResearchGate URL:[Link]

Foundational

Comprehensive Physicochemical Profiling of 2-(2-Piperidinyl)ethyl 2-chloroacetate Hydrochloride: Solubility Dynamics and Stability Kinetics

Executive Summary & Structural Causality In the realm of drug development and advanced organic synthesis, bifunctional building blocks present both immense utility and significant handling challenges. 2-(2-Piperidinyl)et...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the realm of drug development and advanced organic synthesis, bifunctional building blocks present both immense utility and significant handling challenges. 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a prime example of such a molecule. It possesses a highly reactive electrophilic center (the alpha-chloroester) and a masked nucleophilic center (the secondary amine of the piperidine ring).

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic system governed by its environment. The hydrochloride salt form is not merely a convenience for powder handling; it is a strict chemical necessity. By protonating the piperidine nitrogen (pKa ~10.4), the lone pair of electrons is sequestered, preventing it from acting as a nucleophile. Simultaneously, the 2-chloroacetate group is an "activated" ester. The strong electron-withdrawing inductive effect of the alpha-chlorine atom severely depletes electron density at the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack (e.g., by water, hydroxide, or unmasked amines). Understanding the interplay between these functional groups is critical for preventing premature degradation during formulation and synthesis.

Thermodynamic Solubility Dynamics

The solubility profile of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is dictated by its ionic nature. The protonation of the base drastically increases the molecule's polarity, facilitating favorable ion-dipole interactions in polar protic solvents, while rendering it largely insoluble in non-polar media[1].

When selecting solvent systems for assays or synthetic steps, one must balance thermodynamic solubility against kinetic stability. While water provides excellent solubility, it also acts as a nucleophile that can slowly hydrolyze the chloroester over time.

Quantitative Solvent Compatibility Matrix

The following table summarizes the solubility profile based on the dielectric constant ( ϵ ) of the solvent and the solvation energy of the hydrochloride salt lattice.

Table 1: Thermodynamic Solubility Profile of 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl

Solvent SystemDielectric Constant ( ϵ )Solvation MechanismEstimated Solubility (mg/mL)Application Suitability
Water (pH < 5.0) 80.1Strong Ion-Dipole> 100High (Requires immediate use)
Methanol 32.7Hydrogen Bonding / Ion-Dipole50 - 100Moderate (Risk of transesterification)
DMSO 46.7Polar Aprotic Solvation30 - 50High (Excellent for stock solutions)
Acetonitrile 37.5Weak Polar Aprotic1 - 10Low (Used mainly as HPLC mobile phase)
Dichloromethane 9.1Weak Van der Waals< 1Poor (Salt lattice remains intact)
Hexane 1.9None (Non-polar)< 0.1Poor (Used as anti-solvent for precipitation)
Protocol 1: Kinetic Solubility Determination via HPLC-UV

To ensure trustworthiness, this protocol is designed as a self-validating system . It employs an internal standard (IS) to correct for any volumetric errors during phase separation and a mass-balance check to ensure the compound isn't degrading during the solubility assay.

  • Preparation of Saturated State : Add 50 mg of 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl to a 2 mL microcentrifuge tube. Add 500 μ L of the target solvent (e.g., pH 4.0 Citrate Buffer).

  • Equilibration : Vortex for 2 minutes, then incubate on a thermoshaker at 25°C at 800 RPM for 4 hours. Causality: 4 hours is sufficient for thermodynamic equilibrium of highly soluble salts without risking extensive ester hydrolysis.

  • Phase Separation : Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solids.

  • Dilution & Internal Standardization : Carefully aspirate 10 μ L of the clear supernatant. Dilute into 990 μ L of an acidic quench solution (Acetonitrile containing 0.1% TFA and 10 μ g/mL of Benzyl Benzoate as the IS). Causality: The acidic quench instantly halts any base-catalyzed degradation, locking the concentration for accurate measurement.

  • Quantification : Analyze via HPLC-UV at 210 nm. Calculate the concentration against a 5-point calibration curve. The IS peak area must remain within ± 2% across all injections to validate the run.

Stability Kinetics & Degradation Pathways

The stability of this compound is heavily pH-dependent. Exposing the molecule to basic environments (pH > 7.0) triggers two competing degradation pathways:

  • Ester Hydrolysis (Intermolecular) : Hydroxide ions attack the highly electrophilic carbonyl carbon, cleaving the ester to yield 2-piperidineethanol and chloroacetic acid.

  • Intramolecular Alkylation (Intramolecular) : Deprotonation of the piperidine nitrogen generates the free base. The now-nucleophilic secondary amine rapidly attacks the alpha-carbon of the chloroacetate group, displacing the chloride ion to form a bicyclic quaternary ammonium species[2]. Because this is an intramolecular reaction, it is entropically favored and proceeds with rapid pseudo-first-order kinetics[3].

Degradation Salt Protonated Salt (Stable Form) FreeBase Free Base Amine (Reactive Intermediate) Salt->FreeBase pH > 7.0 (Deprotonation) Hydrolysis Ester Hydrolysis (Cleavage Products) FreeBase->Hydrolysis Aqueous Base (Saponification) IntraAlk Intramolecular Alkylation (Bicyclic Quaternary Ion) FreeBase->IntraAlk Internal Nucleophilic Attack (Kinetically Favored)

Degradation pathways of 2-(2-Piperidinyl)ethyl 2-chloroacetate under basic conditions.
Protocol 2: pH-Dependent Stability Profiling

This workflow maps the degradation kinetics across physiological and synthetic pH ranges. It utilizes a mass-balance validation approach: the molar sum of the intact parent compound and all quantifiable degradation peaks must equal 100% ( ± 5%) of the initial concentration at t=0 . If mass balance is lost, it indicates the formation of unquantified polymeric species.

  • Buffer Preparation : Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Incubation Initiation : Dissolve the compound in DMSO to create a 10 mg/mL stock. Spike 100 μ L of this stock into 900 μ L of each pre-warmed (37°C) buffer.

  • Time-Point Quenching : At t=0,1,2,4,8,and 24 hours, extract a 50 μ L aliquot. Immediately mix with 150 μ L of Quench Solution (Acetonitrile with 0.5% Formic Acid) to force the pH below 3.0, re-protonating the amine and halting degradation.

  • HPLC-MS/UV Analysis : Inject 5 μ L onto a C18 column. Monitor the disappearance of the parent peak and the emergence of the hydrolysis product ( [M+H]+ corresponding to 2-piperidineethanol) and the cyclized product.

Workflow Prep 1. Sample Prep (1 mg/mL in Buffer) Incubate 2. Incubation (37°C, pH 1.2 - 9.0) Prep->Incubate Quench 3. Quenching (Acidic ACN, t=0 to 24h) Incubate->Quench Analyze 4. HPLC-UV Analysis (Mass Balance Check) Quench->Analyze

Self-validating experimental workflow for pH-dependent stability profiling.

Handling, Storage, and Formulation Directives

Based on the physicochemical profiling, the following directives must be adhered to for maintaining the integrity of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride:

  • Storage : Store strictly at -20°C in a desiccator. The highly hygroscopic nature of hydrochloride salts means ambient moisture can absorb into the powder, creating micro-aqueous environments that facilitate slow, localized ester hydrolysis.

  • Formulation : If formulating for biological assays, prepare aqueous solutions immediately prior to use in slightly acidic media (pH 4.0 - 5.0). Avoid phosphate-buffered saline (PBS) at pH 7.4 for long-term stock storage, as the free-base fraction will trigger rapid intramolecular cyclization.

  • Synthetic Handling : When utilizing this compound as an alkylating agent in synthesis, the addition of the base (to liberate the nucleophilic amine) must be done under high-dilution conditions or at low temperatures (-78°C to 0°C) to favor intermolecular cross-coupling over intramolecular degradation.

References

  • The Solvation and Dissociation of Hydrochloride Salts in Various Solvents Industrial & Engineering Chemistry Research (ACS Publications)[Link][1]

  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18 National Institutes of Health (PMC)[Link][2]

  • Side Reactions in Organic Synthesis: Intramolecular Alkylation Kinetics EPDF Academic Repositories [Link][3]

Sources

Exploratory

Comprehensive Hazard Profile and Handling Protocols for 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide Introduction and Chemical Context In advanced drug development and synthetic org...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Introduction and Chemical Context

In advanced drug development and synthetic organic chemistry, bifunctional intermediates such as 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride are highly valued for their utility in constructing complex piperidine-containing pharmacophores. However, the exact structural features that make this compound synthetically useful—namely, the highly electrophilic α -chloroester moiety and the basic piperidine ring—also impart severe toxicological hazards.

As a Senior Application Scientist, it is critical to understand that safety is not merely a checklist of Personal Protective Equipment (PPE); it is deeply rooted in the mechanistic chemistry of the molecule. This guide synthesizes the chemical causality of the compound's hazards with field-proven, self-validating protocols to ensure absolute safety and scientific integrity during laboratory handling.

Mechanistic Toxicology: Understanding the Hazard

The hazard profile of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is driven by two distinct structural components: the chloroacetate ester and the hydrochloride salt .

The Alkylating Hazard (Chloroacetate Moiety)

Chloroacetate esters are potent electrophiles. The electron-withdrawing nature of the adjacent carbonyl group highly polarizes the carbon-chlorine bond, making the α -carbon exceptionally susceptible to nucleophilic attack via an SN​2 mechanism.

When exposed to biological tissues, this compound rapidly alkylates cellular nucleophiles, particularly the sulfhydryl (-SH) groups of glutathione (GSH) and critical cysteine residues in proteins. This irreversible covalent binding depletes cellular antioxidants, triggering severe oxidative stress, cellular necrosis, and potential systemic toxicity1[1]. Furthermore, chloroacetates are highly lipophilic, allowing them to rapidly permeate the stratum corneum and enter systemic circulation, making dermal exposure potentially fatal 2[2].

G A 2-(2-Piperidinyl)ethyl 2-chloroacetate C SN2 Alkylation A->C Electrophilic attack B Cellular Nucleophiles (e.g., GSH, Cys) B->C Nucleophilic attack D GSH Depletion & Enzyme Inhibition C->D Irreversible binding E Cellular Toxicity / Apoptosis D->E Oxidative stress

Mechanistic pathway of cellular toxicity via SN2 alkylation by chloroacetate esters.

Corrosivity and Decomposition (Hydrochloride Salt)

The piperidine nitrogen is protonated as a hydrochloride salt to prevent intermolecular self-alkylation (polymerization) during storage. However, this imparts hygroscopicity to the solid. Upon exposure to ambient moisture or during thermal decomposition, the salt can release hydrogen chloride (HCl) gas and acetic acid fumes, which act as severe lachrymators and respiratory tract irritants, capable of causing pulmonary edema3[3].

Quantitative Hazard and Physicochemical Summary

To facilitate rapid risk assessment, the quantitative data and corresponding hazard causalities are summarized below.

Property / Hazard ParameterValue / ClassificationCausality / Mechanistic Rationale
Molecular Weight 242.14 g/mol Essential for accurate stoichiometric calculations to prevent unreacted electrophile accumulation4[4].
Physical State Solid (Hygroscopic)The HCl salt stabilizes the basic amine but readily absorbs atmospheric moisture, risking hydrolysis.
Acute Dermal Toxicity Fatal in contact with skinThe lipophilic ester bypasses the epidermal barrier, while the α -chloro group induces systemic toxicity .
Eye/Skin Corrosivity Category 1 (Severe Burns)Hydrolysis in tissue moisture generates localized HCl and chloroacetic acid, causing immediate necrosis 5[5].
Aquatic Toxicity Category 1 (Very Toxic)Alkylating agents disrupt aquatic biosystems by indiscriminately binding to biological macromolecules.

Self-Validating Experimental Protocols

Standard operating procedures often fail due to a lack of real-time verification. The following methodologies are designed as self-validating systems , ensuring that the operator confirms safety at each critical juncture.

Protocol A: Safe Weighing and Transfer Workflow

Because chloroacetate derivatives are highly toxic via inhalation and dermal absorption, open-bench weighing is strictly prohibited.

  • Preparation & PPE Verification:

    • Don a disposable Tyvek lab coat, chemical splash goggles, and double-layer gloves (inner: standard nitrile; outer: butyl rubber or Silver Shield laminate). Causality: Standard nitrile degrades rapidly upon contact with concentrated alkylating esters.

  • Environmental Control:

    • Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a high-flow chemical fume hood.

  • Anti-Static Dispensing:

    • Use an anti-static gun (Zerostat) on the weighing vessel. Causality: HCl salts are prone to static charge, which can cause toxic particulates to aerosolize during transfer.

  • Weighing & Sealing:

    • Tare a vial with a PTFE-lined septum cap. Transfer the solid using a dedicated, disposable anti-static spatula. Seal the vial tightly before removing it from the balance enclosure.

  • Validation Checkpoint:

    • Wipe the exterior of the sealed vial with a damp tissue. Test the tissue with pH paper. A pH of 5-7 confirms the exterior is free of acidic HCl salt contamination. If pH < 4, repeat exterior decontamination.

Protocol B: Reaction Quenching and Decontamination

Unreacted 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride must be deliberately destroyed before disposal to prevent environmental toxicity and accidental exposure.

  • Thermal Control:

    • Cool the reaction mixture to 0–5°C using an ice-water bath. Causality: Quenching is highly exothermic; cooling prevents the volatilization of unreacted ester and HCl gas.

  • Nucleophilic Quenching:

    • Slowly add a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) and Sodium Bicarbonate ( NaHCO3​ ) dropwise.

    • Causality: The thiosulfate ion is a highly potent, soft nucleophile that rapidly displaces the α -chloride via SN​2 , converting the toxic alkylating agent into a benign Bunte salt. The bicarbonate neutralizes the HCl.

  • Agitation:

    • Stir vigorously for a minimum of 60 minutes at room temperature to ensure complete biphasic destruction.

  • Validation Checkpoint:

    • Stop stirring and allow phases to separate. Extract a 1 mL aliquot of the aqueous phase and test with pH paper. The protocol is validated only when the pH stabilizes between 7.5 and 8.5, confirming complete neutralization of the acid.

  • Disposal:

    • Transfer the quenched mixture to a dedicated halogenated aqueous waste container.

Emergency Spill Response Matrix

In the event of a spill, immediate chemical neutralization is required over simple absorption. Sweeping the dry powder can aerosolize the toxic salt.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Small Small (< 50 mL/g) Assess->Small Large Large (> 50 mL/g) Assess->Large Neut Apply 5% Na2CO3 (Neutralization) Small->Neut Evac Evacuate & Call Hazmat Large->Evac Absorb Absorb & Contain Neut->Absorb Wait 15 mins Dispose Hazardous Waste Disposal Absorb->Dispose

Step-by-step decision matrix for chemical spill response and neutralization.

Spill Response Methodology:

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Assess if the spill is manageable (< 50g) or requires Hazmat intervention.

  • Neutralization Application: For small benchtop spills, gently cover the solid with a 1:1 mixture of sand and sodium carbonate ( Na2​CO3​ ). Causality: Sand prevents aerosolization, while sodium carbonate neutralizes the acidic hydrochloride salt and initiates ester hydrolysis.

  • Moistening: Lightly mist the mixture with water to activate the base. Do not flood, as this will generate excess heat and HCl fumes.

  • Containment: After 15 minutes, scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Wash the surface with copious amounts of soap and water.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2-Piperidinyl)ethyl 2-chloroacetate Hydrochloride in Organic Synthesis

Executive Summary & Chemical Profile 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry. Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry. Structurally, it features a masked nucleophile (a secondary piperidine amine) and a potent electrophile (an α -chloro ester).

The precursor to this compound, 2-piperidineethanol, is a well-characterized amino alcohol whose thermodynamic properties and basicity (pKa ~10.4) dictate its reactivity (). By esterifying the alcohol with chloroacetyl chloride and isolating the product as a hydrochloride salt, chemists create a "spring-loaded" synthon. The HCl salt is not merely for shelf stability; it acts as a thermodynamic sink that prevents premature polymerization or spontaneous intramolecular cyclization. This allows researchers to precisely control the molecule's divergent reactivity by tuning the pH and base selection of the reaction medium.

Mechanistic Divergence: Intramolecular vs. Intermolecular Pathways

The true value of this reagent lies in its dual reactivity profile. Depending on the reaction conditions, it can be directed toward synthesizing complex fused bicyclic scaffolds or acting as an alkylating agent for fragment-based drug assembly.

Pathway Start 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl Base1 Strong Base (DBU) Deprotonation of Piperidine Start->Base1 Base2 Mild Base (DIPEA) + Thiol Nucleophile Start->Base2 Intra Intramolecular Cyclization (7-exo-tet) Base1->Intra Inter Intermolecular SN2 (Chemoselective) Base2->Inter Product1 Hexahydro-1H-[1,4]oxazepino [4,3-a]pyridin-3(5H)-one Intra->Product1 Product2 Functionalized Piperidine Thioether Derivative Inter->Product2

Fig 1: Divergent synthetic pathways controlled by base selection and pH.

Application 1: Synthesis of Fused Bicyclic Scaffolds

When treated with a strong, non-nucleophilic base, the piperidinium salt is fully deprotonated. The liberated secondary amine rapidly undergoes a 7-exo-tet intramolecular cyclization, displacing the α -chloride to form a hexahydro-1H-[1,4]oxazepino[4,3-a]pyridin-3(5H)-one derivative.

Expertise & Causality: Forming a 7-membered ring carries an entropic penalty compared to 5- or 6-membered rings. However, the highly electrophilic nature of the chloroacetate group overcomes this barrier, driving the reaction forward. Fused [1,4]oxazepine derivatives are highly privileged structures in medicinal chemistry, frequently utilized in the synthesis of conformationally restricted peptidomimetics () and appearing in the core scaffolds of potent oncology targets, such as Mcl-1 inhibitors ().

Application 2: Chemoselective Intermolecular Alkylation

If the goal is to functionalize the chloroacetate group with an external nucleophile (e.g., an aryl thiol) while keeping the piperidine ring open for downstream chemistry, the background cyclization must be suppressed.

Expertise & Causality: This is achieved by exploiting the pKa differential between the piperidinium ion (pKa ~10.4) and the incoming nucleophile (e.g., thiophenol, pKa ~6.5). By using a mild base like N,N-Diisopropylethylamine (DIPEA) at low temperatures, the thiol is selectively deprotonated to form a highly reactive thiolate. Meanwhile, the piperidine remains largely protonated (or strongly ion-paired), rendering it non-nucleophilic. The intermolecular S_N2 reaction outcompetes the slower 7-exo-tet cyclization.

Quantitative Reaction Data

The table below summarizes the optimization data for directing the reagent toward either the intramolecular or intermolecular pathway.

Reaction TypeTarget ProductExternal NucleophileBase (Eq)SolventTempYieldInter:Intra Ratio
Intramolecular Fused Oxazepino-pyridineNone (Internal NH)DBU (2.5)DMF80 °C85%< 1:99
Intermolecular Aryl ThioetherThiophenol (1.2)DIPEA (2.2)DCM0 °C to RT78%92:8
Intermolecular Aliphatic ThioetherBenzyl Mercaptan (1.2)DIPEA (2.2)DCM0 °C to RT74%88:12
Intermolecular Secondary AmineMorpholine (3.0)K₂CO₃ (3.0)MeCN60 °C65%75:25

Note: Nitrogen-based external nucleophiles (like morpholine) require a larger excess to outcompete the internal secondary amine, resulting in a lower chemoselectivity ratio compared to softer, more reactive sulfur nucleophiles.

Experimental Protocols

Protocol A: Base-Promoted Intramolecular Cyclization

Objective: Synthesize hexahydro-1H-[1,4]oxazepino[4,3-a]pyridin-3(5H)-one.

  • Preparation: Suspend 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 mmol) dropwise at room temperature. The solution will turn homogeneous as the free base is generated.

  • Cyclization: Heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validating Check: Monitor via TLC (10% MeOH in DCM). The disappearance of the starting material and the emergence of a lower-Rf spot indicates successful cyclization. For rigorous validation, conduct a crude ^1^H NMR analysis: the disappearance of the isolated α -chloro singlet (~4.1 ppm) and the emergence of a conformationally locked AB quartet for the new ring CH₂ confirms the rigidified bicyclic structure.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Intermolecular Thioalkylation

Objective: Synthesize a functionalized piperidine thioether building block.

Workflow Step1 1. Substrate Prep Dissolve HCl salt in Degassed DCM Step2 2. Nucleophile Add R-SH and DIPEA (2.2 eq) at 0°C Step1->Step2 Step3 3. Alkylation Stir 0°C to RT Monitor via LC-MS Step2->Step3 Step4 4. Workup Wash with sat. NaHCO3 Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for chemoselective intermolecular alkylation.

  • Substrate Preparation: Dissolve 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride (1.0 mmol) in degassed anhydrous DCM (10 mL) and cool to 0 °C in an ice bath.

  • Nucleophile Addition: Add the target thiol (e.g., thiophenol, 1.2 mmol) to the stirring solution.

  • Controlled Deprotonation: Slowly add DIPEA (2.2 mmol) dropwise over 10 minutes. Critical Insight: The slow addition prevents localized spikes in basicity that could prematurely deprotonate the piperidine and trigger cyclization.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Self-Validating Check: Analyze an aliquot via LC-MS. The presence of the uncyclized thioether mass [M+H]⁺ alongside a strong retention time shift confirms the intermolecular reaction. If the[M-HCl-HCl]⁺ mass corresponding to the cyclized oxazepino-pyridine is dominant, the base concentration was too high or addition was too rapid, validating the need for strict stoichiometric control.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over MgSO₄, and purify via flash chromatography (gradient: 0-10% MeOH in DCM containing 0.1% Et₃N to prevent streaking of the amine).

References

  • Combinatorial Liquid-Phase Synthesis of [1,4]Oxazepine-7-ones via the Baylis−Hillman Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 6UD2: co-crystal structure of compound 1 bound to human Mcl-1 Source: RCSB Protein Data Bank URL:[Link]

  • Thermodynamic and mass transfer modeling of carbon dioxide absorption into aqueous 2-piperidineethanol Source: Chemical Engineering Science URL:[Link]

Application

Application Notes and Protocols: The Strategic Use of 2-(2-Piperidinyl)ethyl 2-chloroacetate Hydrochloride in Nucleophilic Substitution Reactions

Abstract This technical guide provides a comprehensive exploration of the synthetic utility of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride, a versatile bifunctional building block for pharmaceutical and medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic utility of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride, a versatile bifunctional building block for pharmaceutical and medicinal chemistry applications. The piperidine moiety is a cornerstone structural motif in a vast number of approved drugs, recognized for its ability to confer favorable pharmacokinetic properties.[1][2] This document details the core chemical principles, mechanistic pathways, and field-tested protocols for the reaction of this substrate with a range of common nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. By explaining the causality behind experimental design and providing robust, self-validating protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold in the creation of novel molecular entities.

Part 1: Foundational Principles and Mechanistic Considerations

The synthetic value of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride lies in its dual reactivity. The molecule possesses a highly electrophilic center at the α-carbon of the chloroacetate ester and a latent nucleophilic center at the piperidine nitrogen. The hydrochloride salt form is critical, as it protonates the piperidine nitrogen, rendering it non-nucleophilic and preventing premature intramolecular reactions. This allows for the selective functionalization of the chloroacetate moiety with external nucleophiles.

Primary Reaction Pathway: Bimolecular Nucleophilic Substitution (S_N2)

The reaction of the chloroacetate group with an external nucleophile proceeds via a classic S_N2 mechanism.[3][4] The carbon atom bonded to the chlorine is activated by the electron-withdrawing effect of the adjacent ester carbonyl group, making it highly susceptible to backside attack by a nucleophile. This concerted process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond, resulting in the displacement of the chloride leaving group.

G sub R-CH(Cl)-C(=O)O-R' ts [Nu---CH(R)---Cl]δ-C(=O)O-R' sub->ts Backside Attack nu Nu:⁻ nu->ts prod Nu-CH(R)-C(=O)O-R' ts->prod Inversion of Stereochemistry cl Cl⁻ ts->cl

Caption: General S_N2 mechanism on the α-chloroacetate moiety.

Potential Side Reaction: Intramolecular Cyclization

In the presence of a base, the piperidine nitrogen is deprotonated, transforming it into a potent internal nucleophile. This free amine can attack the electrophilic α-carbon of the chloroacetate, leading to an intramolecular S_N2 reaction. This cyclization event results in the formation of a seven-membered lactam (1-oxa-5-azacycloheptan-6-one derivative). Careful selection of the base and reaction conditions is paramount to minimize or prevent this competing pathway when intermolecular substitution is the desired outcome.

Caption: Competing intramolecular cyclization pathway.

Part 2: Application Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for synthesis. Researchers should consider that optimization of temperature, reaction time, and stoichiometry may be necessary for specific nucleophiles.

General Experimental Workflow

All protocols generally follow the workflow outlined below. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

G A Reaction Setup (Substrate, Nucleophile, Base, Solvent) B Heating & Stirring (Monitor by TLC/LC-MS) A->B C Aqueous Work-up (Quench, Extract with Organic Solvent) B->C D Drying & Concentration (Dry over Na₂SO₄, Evaporate Solvent) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: Standard experimental workflow for substitution reactions.

Protocol 1: Reaction with N-Nucleophiles (e.g., Secondary Amines)

The alkylation of amines with the chloroacetate substrate is a fundamental method for generating complex piperidine derivatives with diverse functionalities. This is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies.[5]

Objective: To synthesize 2-(2-piperidinyl)ethyl 2-(morpholino)acetate.

Materials:

  • 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq). The base is crucial for neutralizing the hydrochloride salt and scavenging the HCl generated during the reaction.

  • Add anhydrous acetonitrile to form a suspension (approx. 0.1 M concentration relative to the substrate).

  • Add morpholine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Causality & Insights:

  • Base Selection: Anhydrous K₂CO₃ is a mild, non-nucleophilic base that is effective for this transformation and is easily removed by filtration.[6] Stronger bases could promote unwanted side reactions.

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and facilitates the S_N2 mechanism without interfering with the reaction.

  • Stoichiometry: A slight excess of the amine nucleophile ensures complete consumption of the electrophile. Using a large excess of a primary amine can help minimize dialkylation, a common side reaction.[5]

Nucleophile Base (eq) Solvent Temp (°C) Typical Yield (%)
PiperidineK₂CO₃ (2.5)Acetonitrile7085-95
AnilineK₂CO₃ (2.5)DMF8070-85
ImidazoleEt₃N (2.2)Acetonitrile6080-90
BenzylamineK₂CO₃ (2.5)DMF7085-95
Protocol 2: Reaction with S-Nucleophiles (e.g., Thiophenols)

Thiols are highly potent nucleophiles and readily react with α-chloro esters to form thioethers. These reactions are often high-yielding and proceed under mild conditions.[7]

Objective: To synthesize 2-(2-piperidinyl)ethyl 2-(phenylthio)acetate.

Materials:

  • 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

  • Thiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Add thiophenol (1.1 eq) dropwise to the stirring mixture at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting oil or solid by silica gel column chromatography.

Causality & Insights:

  • Nucleophilicity: Sulfur nucleophiles are generally "softer" and more nucleophilic than their oxygen analogues, leading to faster reaction rates, often at room temperature.

  • Solvent: DMF is an excellent polar aprotic solvent for S_N2 reactions, capable of dissolving a wide range of substrates and salts.

  • Work-up: The aqueous work-up is designed to remove the DMF solvent and inorganic byproducts.

Nucleophile Base (eq) Solvent Temp (°C) Typical Yield (%)
ThiophenolK₂CO₃ (2.5)DMF2590-98
4-MethylthiophenolK₂CO₃ (2.5)DMF2592-99
EthanethiolEt₃N (2.2)Ethanol5088-95
2-MercaptobenzothiazoleK₂CO₃ (2.5)AcetoneReflux>90[6][7]

Part 3: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently active nucleophile.2. Base is not strong enough or is hydrated.3. Reaction temperature is too low.1. Switch to a more polar solvent (e.g., DMF, DMSO).2. Use freshly dried base or a stronger, non-nucleophilic base.3. Increase the reaction temperature in 10 °C increments.
Intramolecular Cyclization Product Observed 1. Base is too strong, leading to a high concentration of deprotonated piperidine.2. Reaction run for an extended period at high temperature.1. Use a milder base (e.g., NaHCO₃ or excess amine nucleophile).2. Add the base slowly at a lower temperature.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Multiple Products (e.g., Dialkylation) Primary amine nucleophile has reacted twice with the electrophile.1. Use a larger excess of the primary amine (3-5 eq) to favor mono-alkylation.2. Add the chloroacetate substrate slowly to a solution of the amine.
Product is Difficult to Purify Product has similar polarity to the starting material or byproducts.1. Optimize the solvent system for column chromatography.2. Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization.

Conclusion

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a powerful and versatile synthetic intermediate. The protocols and principles outlined in this guide demonstrate its utility in accessing a wide array of functionalized piperidine derivatives through robust and predictable nucleophilic substitution reactions. Understanding the interplay between the external nucleophile and the latent internal nucleophilicity of the piperidine ring is key to controlling the reaction outcome. By leveraging these methods, researchers in drug discovery and development can efficiently generate compound libraries to explore new chemical space and accelerate the identification of novel therapeutic agents.

References

  • Benchchem. Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. 1

  • Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022. 8

  • Scripps Research Institute. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org, 2024. 9

  • Faisca Phillips, A. M. et al. The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. ResearchGate, 2020. 10

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI, 2022. 11

  • Benchchem. The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates. 2

  • Benchchem. Optimizing reaction conditions for nucleophilic substitution on methyl 2-chloro-3-oxopentanoate. 3

  • Al-Haverti, Z. N. et al. Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid. MDPI, 2023. 4

  • Ashenhurst, J. Alkylation of Amines (Sucks!). Master Organic Chemistry, 2017. 5

  • Abdalrahman, S. A. et al. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 2022. 7

  • Deshmukh, R. et al. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 2016. 6

  • Sameaa, J. K. & Ahlam, J. H. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 2017.

Sources

Method

Application Note: Advanced Protocols for the Synthesis of Heterocyclic Scaffolds Using Chloroacetate Derivatives

Executive Summary Chloroacetate derivatives—specifically ethyl chloroacetate, chloroacetic acid, and chloroacetyl chloride—serve as indispensable C2-building blocks in the synthesis of diverse heterocyclic systems. Due t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroacetate derivatives—specifically ethyl chloroacetate, chloroacetic acid, and chloroacetyl chloride—serve as indispensable C2-building blocks in the synthesis of diverse heterocyclic systems. Due to their bifunctional nature (possessing both an electrophilic α-carbon and a reactive carbonyl/ester group), they facilitate rapid cyclocondensation reactions. This application note details robust, field-proven protocols for synthesizing two highly prized pharmacological scaffolds: 4-Thiazolidinones and Coumarins . By leveraging modern techniques such as microwave irradiation and solvent-free solid-acid catalysis, these methodologies ensure high atom economy, excellent yields, and scalable workflows suitable for drug discovery pipelines.

Mechanistic Rationale & Pathway Analysis

Thiazolidinone Synthesis via Cyclocondensation

The synthesis of 4-thiazolidinones frequently employs a three-component one-pot strategy involving a thiourea derivative, an aromatic aldehyde, and a chloroacetate derivative (e.g., chloroacetic acid) 1. The mechanism is initiated by the condensation of thiourea and the aldehyde to form an intermediate Schiff base. The sulfur atom then acts as a nucleophile, attacking the α-carbon of the chloroacetate derivative (S-alkylation). Subsequent intramolecular cyclization via dehydration yields the saturated five-membered thiazolidinone ring 2. Microwave irradiation is highly recommended here, as it provides uniform thermal energy, overcoming the activation barrier of the cyclization step efficiently and minimizing side-product formation 3.

ReactionPathway Thiourea Thiourea (Nucleophile) SchiffBase Schiff Base Intermediate Thiourea->SchiffBase Condensation Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->SchiffBase Chloroacetate Chloroacetate Derivative SAlkylation S-Alkylation Intermediate Chloroacetate->SAlkylation SchiffBase->SAlkylation Nucleophilic Attack Cyclization Intramolecular Cyclocondensation SAlkylation->Cyclization - HCl / - EtOH Product 4-Thiazolidinone Scaffold Cyclization->Product Ring Closure

Reaction pathway for the synthesis of 4-thiazolidinones via chloroacetate derivatives.

Coumarin Synthesis via Pechmann Condensation

Coumarins can be synthesized efficiently via the Pechmann condensation of activated phenols (like phloroglucinol or resorcinol) with ethyl chloroacetate 4. The reaction proceeds via an initial transesterification or nucleophilic attack by the phenolic hydroxyl group on the ester carbonyl, followed by an electrophilic aromatic substitution (intramolecular ring closure) and subsequent dehydration 5. Using solid acid catalysts (e.g., sulfamic acid) under solvent-free conditions drastically improves the green chemistry profile of this reaction 4.

Quantitative Data & Yield Analysis

The table below summarizes the optimized parameters and expected quantitative outcomes for both synthesis routes based on validated literature protocols.

Target ScaffoldReagentsCatalyst / ConditionTimeYield (%)Ref
4-Thiazolidinones Thiourea, Aldehyde, Chloroacetic acidMicrowave (50W, 90-110 °C), Solvent-free5-10 min75-92%1
Coumarins Phloroglucinol, Ethyl chloroacetateSulfamic acid (10 mol%), 130 °C, Solvent-free40 min76-84%4
Coumarins Substituted Phenols, Ethyl chloroacetateZn0.925Ti0.075O NPs (10 mol%), 130 °C5 h67-88%5

Step-by-Step Experimental Methodologies

Protocol 1: Microwave-Assisted One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones

Objective : To synthesize functionalized 4-thiazolidinones rapidly using a solvent-free microwave protocol.

Materials :

  • Thiourea derivative (3.0 mmol)

  • Chloroacetic acid (3.6 mmol)

  • Aromatic aldehyde (3.0 mmol)

  • Quartz microwave tube

Procedure :

  • Reagent Mixing : Successively place the thiourea derivative, chloroacetic acid, and the aromatic aldehyde into a cylindrical quartz tube (Ø = 1.5 cm).

  • Microwave Irradiation : Place the tube in a dedicated microwave synthesizer. Irradiate the mixture at 50 W (maintaining a temperature between 90 °C and 110 °C) for 5 to 10 minutes 1.

    • Causality Insight: Microwave heating prevents the thermal degradation often seen in prolonged conventional heating and rapidly overcomes the activation energy required for the final ring closure. Monitor the reaction via TLC (Ethyl Acetate:Hexane) to prevent overheating.

  • Cooling and Quenching : Allow the reaction vessel to cool to room temperature. The mixture will typically solidify. Triturate the crude solid with cold water or a dilute sodium bicarbonate solution.

    • Validation Step: The bicarbonate wash is critical; it neutralizes and removes any unreacted chloroacetic acid, ensuring the crude mass is free of acidic impurities.

  • Purification : Filter the precipitate under vacuum. Recrystallize the crude product from hot ethanol to afford the pure 5-arylidene-2-imino-4-thiazolidinone as a crystalline solid.

Protocol 2: Solvent-Free Synthesis of Coumarins via Pechmann Condensation

Objective : To synthesize C4-substituted coumarins using ethyl chloroacetate and a solid acid catalyst.

Materials :

  • Phloroglucinol or Resorcinol (1.0 mmol)

  • Ethyl chloroacetate (1.2 mmol)

  • Sulfamic Acid (SA) catalyst (10 mol%)

  • Septum-sealed reaction vial

Procedure :

  • Preparation : In a septum-sealed reaction vial, combine the activated phenol (1.0 mmol) and ethyl chloroacetate (1.2 mmol).

  • Catalyst Addition : Add 10 mol% of Sulfamic Acid (SA) to the mixture.

    • Causality Insight: SA acts as a highly efficient, recoverable Brønsted acid catalyst that facilitates the initial nucleophilic attack without the need for toxic, hard-to-remove liquid acids (like H₂SO₄) 4.

  • Thermal Activation : Heat the reaction mixture in an oil bath at 130 °C for 40 minutes under continuous magnetic stirring.

  • Quenching & Extraction : Cool the mixture to room temperature. Add 5-10 mL of an ethanol-water mixture to dissolve the crude mass and extract the catalyst.

  • Isolation : Filter the resulting solid. Recrystallize from an ethanol-water solvent system to obtain the pure coumarin derivative. The catalyst can be recovered from the aqueous filtrate for subsequent runs 4.

Workflow Step1 Step 1: Reagent Mixing Phenol + Ethyl Chloroacetate Step2 Step 2: Acid Catalysis Add 10 mol% Sulfamic Acid Step1->Step2 Step3 Step 3: Thermal Activation 130 °C for 40 min Step2->Step3 Step4 Step 4: Quenching Cool & Add Ethanol/Water Step3->Step4 Step5 Step 5: Purification Recrystallization Step4->Step5

Step-by-step experimental workflow for the solvent-free synthesis of coumarins.

References

  • Moraes, M. C. et al. "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism." Arkivoc. 4

  • "Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin." ACS Publications.5

  • "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications." PMC - NIH. 3

  • Mashrai A, et al. "Strategies for the Synthesis of Thiazolidinone Heterocycles." ResearchGate. 2

  • "One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones under Microwave Irradiation." PMC - NIH. 1

Sources

Application

Application Notes &amp; Protocols for the Development of Antimicrobial Agents from Piperazine Derivatives

Introduction: The Piperazine Scaffold as a Privileged Structure in Antimicrobial Drug Discovery The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with distinc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with distinct mechanisms of action.[1][2][3] Within the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[3][4] This six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capacity, and a large polar surface area. These features often enhance target affinity, specificity, water solubility, and favorable pharmacokinetic (ADME) properties in drug candidates.[5] The versatility of the piperazine nucleus allows for diverse chemical modifications, making it a cornerstone in the design of new molecules targeting a wide array of pathogens, including drug-resistant bacteria and fungi.[3][4]

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of piperazine-based antimicrobial agents. It is designed to bridge synthetic chemistry with microbiological evaluation, offering field-proven insights into experimental design and execution.

Part 1: Synthesis and Library Generation of Piperazine Derivatives

The foundation of any drug discovery program is a chemically diverse library of compounds. The piperazine scaffold is amenable to a variety of synthetic modifications, most commonly at its two nitrogen atoms.[4]

Core Synthetic Strategy: N-Arylation and N-Alkylation

A prevalent and effective strategy involves the N-functionalization of the piperazine core. This allows for the systematic exploration of the chemical space around the scaffold to establish robust Structure-Activity Relationships (SAR). A common synthetic route begins with the reaction of a piperazine derivative with an electrophilic partner.[1][4]

Rationale: The choice of substituents on the aryl or alkyl groups is critical. Electron-withdrawing or electron-donating groups can significantly modulate the electronic properties and, consequently, the biological activity of the final compound. For instance, the incorporation of fluoroquinolone moieties, like in ciprofloxacin, has proven to be a highly successful strategy.[4] Similarly, creating hybrid molecules by linking piperazine to other heterocyclic systems such as triazoles or thiazolidinediones can lead to compounds with enhanced potency and novel mechanisms of action.[6][7]

Protocol 1: General Synthesis of N-Aryl Piperazine Derivatives

This protocol outlines a general procedure for the synthesis of N-aryl piperazine derivatives, a common starting point for creating a compound library.[1]

Materials:

  • Ethyl piperazine

  • 4-Chloro nitrobenzene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methanol

  • Iron dust

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • N-chloroacetyl aryl amine

  • Appropriate solvents for reaction and work-up (e.g., DMF, acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Step 1: Synthesis of 1-ethyl-4-(4-nitrophenyl)piperazine.

    • In a round-bottom flask, dissolve ethyl piperazine and 4-chloro nitrobenzene in methanol.

    • Add anhydrous potassium carbonate as a base.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the inorganic base.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

  • Step 2: Reduction to 4-(4-ethylpiperazin-1-yl)aniline.

    • Suspend the product from Step 1 in a mixture of water and ethanol.

    • Add iron dust and concentrated hydrochloric acid.

    • Heat the mixture at 80-90°C for 2-3 hours.

    • Cool the reaction and neutralize with a saturated solution of sodium carbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the aniline derivative.

  • Step 3: Final Coupling Reaction.

    • Dissolve the aniline derivative from Step 2 and an appropriate N-chloroacetyl aryl amine in a suitable solvent like DMF.

    • Add anhydrous potassium carbonate.

    • Stir the reaction at room temperature for 12-18 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the final product.

    • Filter the precipitate, wash with water, and dry.

    • Further purify by recrystallization from a suitable solvent.

Validation: Characterize the synthesized compounds at each step using techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm their structure and purity.[6]

Part 2: In Vitro Antimicrobial Susceptibility Testing

Once a library of piperazine derivatives has been synthesized, the next critical phase is to evaluate their antimicrobial efficacy. Standardized protocols are essential for generating reliable and reproducible data.[8][9]

Workflow for Antimicrobial Agent Evaluation

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Quantitative Evaluation cluster_3 Advanced Evaluation Synthesis Chemical Synthesis of Piperazine Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification DiskDiffusion Disk Diffusion Assay Purification->DiskDiffusion MIC MIC Determination (Broth Microdilution) DiskDiffusion->MIC MBC MBC Determination MIC->MBC Biofilm Anti-Biofilm Assay MIC->Biofilm Mechanism Mechanism of Action Studies

Caption: General workflow for the development and evaluation of novel antimicrobial agents.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][10]

Materials:

  • 96-well microtiter plates

  • Synthesized piperazine derivatives (stock solutions in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

  • Plate reader (optional)

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • In the first column of wells, add 50 µL of the compound stock solution (at 2x the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This will result in a range of decreasing compound concentrations.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing broth and inoculum, but no compound.

    • Negative Control (Sterility): Wells containing broth only.

    • Standard Antibiotic: Include a known antibiotic (e.g., ciprofloxacin, gentamicin) as a comparator.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[10]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11]

Step-by-Step Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate these aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 4: Anti-Biofilm Activity Assay

Many chronic infections are associated with biofilms, which are communities of bacteria encased in a self-produced matrix. These structures are notoriously resistant to conventional antibiotics.[7]

Materials:

  • 96-well flat-bottomed microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

Step-by-Step Procedure:

  • Grow the test bacteria (e.g., S. aureus) in TSB to the mid-logarithmic phase.

  • Dispense 100 µL of the bacterial culture into the wells of a 96-well plate.

  • Add 100 µL of the piperazine derivatives at various concentrations (typically below the MIC to avoid killing the bacteria outright). Include a no-compound control.

  • Incubate the plate for 24-48 hours at 37°C without shaking to allow biofilm formation.

  • After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well for 10-15 minutes.

  • Wash the wells thoroughly with water to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or 95% ethanol.

  • Quantify the biofilm formation by measuring the absorbance at a wavelength of 570-595 nm using a plate reader. A reduction in absorbance in the presence of the compound indicates anti-biofilm activity.[12]

Data Presentation

Summarize the quantitative data in a clear, structured table for easy comparison of the antimicrobial efficacy of the synthesized derivatives.

Compound IDTarget MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (%) at 1/2 MIC
Pz-001S. aureus ATCC 29213Positive4875%
Pz-001E. coli ATCC 25922Negative163240%
Pz-002S. aureus ATCC 29213Positive2485%
Pz-002E. coli ATCC 25922Negative81655%
CiprofloxacinS. aureus ATCC 29213Positive0.5160%
CiprofloxacinE. coli ATCC 25922Negative0.250.530%

Part 3: Mechanism of Action (MoA) Studies

Understanding how a novel antimicrobial agent works is crucial for its development. For many antibacterial agents, including some piperazine derivatives, DNA gyrase is a key target.[13][14] This enzyme is essential for bacterial DNA replication and is absent in humans, making it an excellent target for selective toxicity.[14][15]

Hypothesized Mechanism: Inhibition of DNA Gyrase

DNA gyrase introduces negative supercoils into DNA, a process that requires ATP.[13][15] Fluoroquinolones, for example, trap the enzyme-DNA complex after DNA cleavage, leading to double-strand breaks and cell death. Novel piperazine derivatives may inhibit this process at different stages.

G cluster_0 Bacterial DNA Replication Cycle Relaxed_DNA Relaxed DNA Gyrase_Binding DNA Gyrase Binds DNA Relaxed_DNA->Gyrase_Binding ATP_Binding ATP Binds to GyrB Subunit Gyrase_Binding->ATP_Binding Cleavage GyrA Subunit Cleaves DNA ATP_Binding->Cleavage Strand_Passage Strand Passage Cleavage->Strand_Passage Ligation DNA Ligation Strand_Passage->Ligation Supercoiled_DNA Supercoiled DNA Ligation->Supercoiled_DNA Inhibitor Piperazine Derivative (Inhibitor) Inhibitor->Cleavage Inhibition

Caption: Inhibition of the bacterial DNA gyrase supercoiling cycle by a hypothetical agent.

Protocol 5: In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • ATP solution

  • Synthesized piperazine derivatives

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Step-by-Step Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA, and the piperazine derivative at various concentrations.

  • Enzyme Addition: Add the DNA gyrase enzyme to the reaction mixture.

  • Initiation: Start the reaction by adding ATP. Include a no-compound control (positive control for supercoiling) and a no-enzyme control (negative control).

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop solution (containing SDS and a loading dye).

  • Analysis: Analyze the reaction products by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA staining agent and visualize it under UV light.

Interpretation: Relaxed plasmid DNA moves slower through the agarose gel than supercoiled DNA. In the positive control well, the DNA band will migrate further, indicating successful supercoiling. If a piperazine derivative inhibits the enzyme, the DNA will remain in its relaxed state, and the band will migrate a shorter distance, similar to the negative control. The degree of inhibition can be quantified by densitometry.

Part 4: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies must be evaluated for their efficacy in a living organism.[16][17] Animal models, such as murine infection models, are crucial for assessing the compound's pharmacokinetic properties and therapeutic potential.[11][16]

Protocol 6: Murine Systemic Infection Model

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimatize mice (e.g., BALB/c) to the laboratory conditions for at least one week.

  • Infection: Infect mice via intraperitoneal (IP) injection with a lethal dose of the target pathogen (e.g., a clinical isolate of multi-drug resistant Acinetobacter baumannii).[16]

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the piperazine derivative via a suitable route (e.g., IP or oral gavage). The treatment can be a single dose or multiple doses over several days.

  • Control Groups:

    • Infected, untreated (vehicle control): To determine the natural course of the infection.

    • Infected, treated with a standard antibiotic: As a positive control.

  • Monitoring: Monitor the mice for signs of illness and survival over a period of 7-14 days.

  • Endpoint: The primary endpoint is typically survival. Secondary endpoints can include bacterial load in various organs (e.g., spleen, liver) at specific time points. This is determined by euthanizing a subset of animals, homogenizing the organs, and performing colony counts on agar plates.

Data Analysis: Survival data are typically analyzed using Kaplan-Meier survival curves and log-rank tests to determine statistical significance between treatment groups.[11][18]

Conclusion

The development of antimicrobial agents from piperazine derivatives is a promising strategy to combat the growing threat of antibiotic resistance. This guide provides a structured framework, from rational design and synthesis to comprehensive in vitro and in vivo evaluation. By systematically applying these protocols, researchers can efficiently identify and optimize lead compounds, paving the way for the next generation of antimicrobial therapies. The key to success lies in the integration of synthetic chemistry with rigorous microbiological testing and a deep understanding of the underlying mechanisms of action.

References

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. Available from: [Link]

  • Piperazine based antimicrobial polymers: a review - RSC Publishing. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage - Taylor & Francis. Available from: [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review - Asian Pacific Journal of Health Sciences. Available from: [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available from: [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Available from: [Link]

  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - PMC. Available from: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. Available from: [Link]

  • Antibacterial and antibiofilm agents in the group of xanthone derivatives with piperazine moiety active against drug-resistant Helicobacter pylori strains - PubMed. Available from: [Link]

  • PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS - Manipal. Available from: [Link]

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - MDPI. Available from: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link]

  • In Vitro and In Vivo Evaluation of the De Novo Designed Antimicrobial Peptide P6.2 Against a KPC-Producing P. aeruginosa Clinical Isolate - MDPI. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - MDPI. Available from: [Link]

  • Evaluation of a Novel Rapid Phenotypic Antimicrobial Susceptibility Testing System - MDPI. Available from: [Link]

  • In vitro and in vivo evaluation of the antimicrobial effectiveness of non-medicated hydrophobic wound dressings - PubMed. Available from: [Link]

  • Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET studies | Request PDF - ResearchGate. Available from: [Link]

  • Antimicrobial Susceptibility Testing Protocols. Available from: [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. Available from: [Link]

  • Coumarin-piperazine derivatives as biologically active compounds - PMC. Available from: [Link]

  • Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • (PDF) Evaluation of in-vivo and in-vitro microbiological methods for testing the efficacy of parenteral antibiotics: A Review - ResearchGate. Available from: [Link]

Sources

Method

Application Note: Analytical Workflows for Monitoring Reactions with 2-(2-Piperidinyl)ethyl 2-chloroacetate Hydrochloride

Introduction & Mechanistic Context Monitoring the reactivity of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride requires navigating its highly reactive, bifunctional nature. The molecule contains a secondary amine (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Monitoring the reactivity of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride requires navigating its highly reactive, bifunctional nature. The molecule contains a secondary amine (masked as a stable hydrochloride salt) and an α-chloroester group, which is highly susceptible to nucleophilic attack and hydrolysis[1].

When the salt is neutralized during a reaction (e.g., via the addition of a base to facilitate intermolecular alkylation or amination), the liberated secondary amine becomes a potent internal nucleophile. This triggers a kinetic race between the desired intermolecular substitution and an undesired intramolecular cyclization, which results in the expulsion of a chloride ion and the formation of a bicyclic oxazepine derivative. Furthermore, the ester linkage remains vulnerable to hydrolysis in aqueous or basic conditions. Because these aliphatic and chloroacetate moieties lack extended conjugated systems, traditional HPLC-UV methods are inadequate due to weak end-absorption and severe solvent interference below 210 nm[2].

Analytical Strategy: Causality Behind the Choices

To achieve absolute process control, the analytical workflow must be orthogonal and self-validating. We employ UHPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) and Charged Aerosol Detection (CAD) .

  • Why ESI-MS? ESI-MS in positive ion mode readily protonates the piperidine nitrogen. More importantly, it leverages the natural 3:1 isotopic ratio of 35Cl to 37Cl . This isotopic signature acts as a diagnostic tag for the intact chloroacetate group; its disappearance instantly confirms that nucleophilic substitution (or cyclization) has occurred[3].

  • Why CAD? MS response factors vary wildly depending on the ionization efficiency of the varying products. CAD provides a near-uniform, mass-based response independent of chemical structure or chromophore presence, allowing for accurate mass-balance calculations and kinetic profiling.

  • Why Acidic Quenching? Reaction aliquots must be quenched instantly to arrest kinetics. Diluting the sample into an acidic matrix (e.g., 0.1% formic acid) immediately reprotonates the piperidine nitrogen, neutralizing its nucleophilicity and preventing post-sampling intramolecular cyclization[4].

ReactionPathways SM 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl m/z 206.09 (3:1 Cl isotope) FreeBase Free Base Intermediate (Reactive) SM->FreeBase Base (-HCl) Hydrolysis Hydrolysis Product 2-Piperidineethanol m/z 130.12 SM->Hydrolysis H2O / OH- Cyclization Intramolecular Cyclization Bicyclic Oxazepine m/z 170.11 FreeBase->Cyclization Intramolecular Attack (-HCl) Substitution Target Substitution Product (No Cl isotope) FreeBase->Substitution Ext. Nucleophile (e.g., Amine)

Reaction pathways of 2-(2-Piperidinyl)ethyl 2-chloroacetate highlighting analytical targets.

Data Presentation: Diagnostic Signatures

The following table summarizes the key analytical signatures used to track the reaction mass balance.

AnalyteFormula (Neutral)Exact Mass [M+H]⁺Diagnostic MS SignatureCAD Response
Starting Material C₉H₁₆ClNO₂206.093:1 ratio (m/z 206 / 208)High
Hydrolysis Degradant C₇H₁₅NO130.12Monoisotopic (m/z 130)Medium
Cyclization Product C₉H₁₅NO₂170.11Monoisotopic (m/z 170)High
Target Product VariesVariesLoss of Cl isotope patternHigh

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols incorporate an internal standard (IS) to validate injection volumes and detect ion suppression, creating a closed-loop, self-validating system.

Protocol A: Reaction Quenching & Sample Preparation
  • Preparation of Quench Solution : Prepare a solution of Acetonitrile/Water (50:50, v/v) containing 0.5% Formic Acid and 10 µg/mL of an Internal Standard (e.g., Caffeine or a stable isotope-labeled analog). The high acid content is critical to protonate the piperidine ring and stabilize the ester[4].

  • Aliquoting : Extract a 10 µL aliquot from the active reaction vessel using a positive displacement pipette.

  • Quenching : Immediately discharge the 10 µL aliquot into 990 µL of the Quench Solution (1:100 dilution). Vortex for 5 seconds.

  • Filtration : Pass the quenched mixture through a 0.2 µm PTFE syringe filter into an HPLC vial to remove any precipitated salts or heterogeneous catalysts[3].

Protocol B: UHPLC-MS/CAD Method for Kinetic Monitoring
  • Column Selection : Use a Charged Surface Hybrid (CSH) C18 column (2.1 × 50 mm, 1.7 µm). The CSH stationary phase prevents peak tailing of the secondary amine without requiring ion-pairing agents, which would otherwise suppress the MS signal and foul the CAD.

  • Mobile Phase :

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2, adjusted with Formic Acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.6 mL/min. Column temperature: 40 °C.

  • Detection Parameters :

    • ESI-MS: Positive ion mode. Capillary voltage: 1.5 kV. Desolvation temp: 500 °C. Scan range: m/z 100–600.

    • CAD: Evaporation temperature: 35 °C. Data collection rate: 10 Hz.

  • System Suitability Test (SST) : Before analyzing reaction time-points, inject a blank followed by a mixed standard of the starting material and the IS. The system validates itself if the starting material exhibits the exact 3:1 isotopic ratio (m/z 206/208) and the IS peak area relative standard deviation (RSD) is <2% across three replicate injections.

LCMSWorkflow A 1. Reaction Sampling (Continuous Stirring) B 2. Quenching & Dilution (Acidic Buffer + Int. Std) A->B Aliquot (10 µL) C 3. UHPLC Separation (CSH C18, Volatile Buffer) B->C Arrest kinetics D 4. ESI-MS/CAD Detection (Orthogonal Validation) C->D Elution E 5. Data Processing (Isotope Pattern & Mass Balance) D->E Signal Extraction

Self-validating UHPLC-MS/CAD workflow for real-time kinetic monitoring.

Data Interpretation & Troubleshooting

  • Loss of Mass Balance : If the CAD signal shows a rapid depletion of the starting material but the target product is not forming commensurately, check the m/z 170.11 extracted ion chromatogram (EIC). A spike here indicates the base used in the reaction is too strong or the external nucleophile is too sterically hindered, allowing intramolecular cyclization to outcompete the desired pathway.

  • Premature Hydrolysis : If m/z 130.12 (2-piperidineethanol) is detected, verify the anhydrous nature of the reaction solvents. Chloroacetates are highly sensitive to trace moisture at elevated temperatures[1].

References

  • [2] Warsaw University of Technology. An Analytical Method to Determine Concentration of Ethyl Chloroacetate. pw.edu.pl. Available at: [Link]

  • [3] Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS. waters.com. Available at:[Link]

  • [1] Industrial & Engineering Chemistry Research - ACS Publications. Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. acs.org. Available at:[Link]

  • [4] Reaction Chemistry & Engineering (RSC Publishing). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. rsc.org. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in the Purification of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Welcome to the technical support center for the purification of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this bifunctional molecule. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Introduction to the Challenges

The purification of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride presents a unique set of challenges owing to its chemical structure. The molecule contains a basic piperidine ring, a hydrolytically sensitive chloroacetate ester, and is handled as a hydrochloride salt. This combination of features can lead to issues with stability, solubility, and chromatographic behavior, complicating the isolation of the pure compound. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Recrystallization and Solubility Issues

Question 1: My crude 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride oils out or fails to crystallize. What solvent systems should I try for recrystallization?

Answer: This is a common issue, often related to the hygroscopic nature of the hydrochloride salt and the presence of impurities that depress the melting point and inhibit lattice formation.

Causality: The hydrochloride salt is highly polar, making it soluble in polar solvents like water and lower alcohols, but these solvents may not be ideal for inducing crystallization, especially at room temperature. The key is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

Troubleshooting Protocol:

  • Solvent Screening: Start by testing the solubility of a small amount of your crude material in a range of solvents. Good single-solvent candidates for piperidine derivatives are often alcohols.[1]

  • Mixed-Solvent Systems: A mixed-solvent system is typically more effective. The most common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until turbidity (cloudiness) persists.

    • Recommended "Good" Solvents: Methanol, Ethanol, Isopropanol.

    • Recommended "Anti-Solvents": Diethyl ether, tert-Butyl methyl ether (MTBE), Ethyl acetate, or a more non-polar solvent like Heptane.[2]

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude hydrochloride salt in a minimum amount of hot ethanol.

  • If colored impurities are present, you can treat the hot solution with a small amount of activated carbon and then filter it hot through a celite pad to remove the carbon.

  • To the hot, clear filtrate, add diethyl ether dropwise with swirling until a faint, persistent cloudiness is observed.

  • If too much anti-solvent is added, clarify the solution by adding a few drops of hot ethanol.

  • Allow the flask to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this period.

  • Once at room temperature, you can place the flask in a refrigerator or ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Question 2: My purified hydrochloride salt is a sticky solid or turns into a gum upon storage. What is happening and how can I prevent it?

Answer: This is likely due to the hygroscopic nature of the hydrochloride salt, leading to the absorption of atmospheric moisture. It could also be due to the presence of residual solvents.

Troubleshooting:

  • Drying: Ensure the final product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable) to remove all residual solvents and water.

  • Storage: Store the purified compound in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite). For long-term storage, consider flame-sealing the sample in an ampoule under an inert atmosphere (e.g., argon or nitrogen).

  • Azeotropic Removal of Water: If water is a persistent issue, dissolving the compound in a solvent like toluene and removing the solvent under reduced pressure can help to azeotropically remove water. However, ensure your compound is stable under these conditions.

Section 2: Chromatographic Purification

Question 3: I am seeing significant peak tailing and poor separation during silica gel column chromatography of my compound. How can I improve this?

Answer: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel.[3] This leads to strong adsorption, resulting in peak tailing and, in some cases, irreversible binding to the column.

Causality and Solutions:

  • Neutralize the Stationary Phase: The most common solution is to add a basic modifier to the mobile phase to suppress the interaction between the basic analyte and the acidic silica.

    • Mobile Phase Modification: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane).

    • Pre-treating the Silica: You can prepare a silica slurry with the mobile phase containing the basic modifier before packing the column.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): This is often a better choice for polar, ionizable compounds. Since the compound is a salt, it will be highly water-soluble. You will likely need a highly aqueous mobile phase. To get sufficient retention and good peak shape, consider:

      • Ion-Pairing Chromatography: Add an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase.

      • pH Adjustment: Adjust the pH of the mobile phase to suppress the ionization of the piperidine nitrogen (though this may not be ideal for a hydrochloride salt).

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. A typical HILIC mobile phase consists of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

Question 4: I am trying to purify the free base of my compound on silica gel, but I am still getting poor results. What should I do?

Answer: Even as a free base, the piperidine moiety is sufficiently basic to interact with silica. The same solutions as in Question 3 apply: add a basic modifier to your eluent or use an alternative stationary phase. Acid-base extraction is also a powerful non-chromatographic method for an initial cleanup of the free base.

Section 3: Chemical Stability and Impurities

Question 5: What are the likely impurities I should be looking for in my crude 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride?

Answer: Impurities can arise from the starting materials, side reactions, or degradation of the product.

Potential Impurities:

Impurity NameChemical StructureOrigin
2-(2-Piperidinyl)ethanolC₇H₁₅NOUnreacted starting material from the esterification step.
Chloroacetyl chloride / Chloroacetic acidC₂H₃ClO₂ / C₂H₂Cl₂OExcess reagent or hydrolysis of chloroacetyl chloride.
Bis-[2-(2-Piperidinyl)ethyl] etherC₁₄H₂₈N₂OA potential byproduct from the synthesis of 2-(2-Piperidinyl)ethanol.
N-chloroacetyl-2-(2-piperidinyl)ethyl 2-chloroacetateC₁₁H₁₈Cl₂NO₃Over-acylation of the piperidine nitrogen.
2-(2-Piperidinyl)ethyl 2-hydroxyacetateC₉H₁₇NO₃Product of hydrolysis of the chloroacetate ester.

Analytical Methods for Impurity Profiling:

  • HPLC-MS: This is the most powerful technique for identifying and quantifying these impurities. A reversed-phase method, possibly with an ion-pairing agent, or a HILIC method would be suitable.

  • GC-MS: For volatile impurities like unreacted 2-(2-Piperidinyl)ethanol, GC-MS can be effective. The hydrochloride salt itself is not suitable for GC and would need to be analyzed as the free base.

  • NMR Spectroscopy: ¹H and ¹³C NMR can help identify the presence of key impurities, especially unreacted starting materials.

Question 6: My product appears to be degrading during workup or purification. What is the most likely cause?

Answer: The chloroacetate ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions and at elevated temperatures.

Causality and Prevention:

  • Hydrolysis: The ester can be hydrolyzed to form 2-(2-Piperidinyl)ethyl 2-hydroxyacetate and hydrochloric acid. This is accelerated by the presence of water and bases.

    • During Workup: When neutralizing the reaction mixture or performing extractions, avoid using strong, non-volatile bases if possible. If a basic wash is necessary, use a mild base like sodium bicarbonate and work quickly at low temperatures.

    • During Chromatography: If using a basic modifier like triethylamine in your eluent, be aware that this can promote on-column degradation if the compound is on the column for an extended period. Use flash chromatography to minimize the residence time.

    • General Handling: Always use anhydrous solvents and handle the material in a dry atmosphere where possible.

Experimental Workflow Visualization

Below are diagrams illustrating the logical workflows for the purification of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride.

cluster_0 Purification Workflow crude Crude Product (in organic solvent) wash Aqueous Wash (e.g., brine) crude->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate dry->concentrate solid Crude Solid/Oil concentrate->solid recrystallize Recrystallize (e.g., EtOH/Ether) solid->recrystallize filter Filter and Dry recrystallize->filter pure Pure Crystalline Product filter->pure

Caption: General workflow for purification via recrystallization.

cluster_1 Troubleshooting Chromatography start Crude Material silica Silica Gel Chromatography start->silica tailing Peak Tailing? silica->tailing add_base Add Base to Eluent (e.g., 0.5% Et3N) tailing->add_base Yes use_alumina Use Alumina Column tailing->use_alumina Yes, still tailing use_rp Use Reversed-Phase (C18) tailing->use_rp Yes, still tailing collect Collect Fractions tailing->collect No add_base->silica use_alumina->collect use_rp->collect pure_fractions Combine Pure Fractions & Concentrate collect->pure_fractions pure_product Pure Product pure_fractions->pure_product

Caption: Decision workflow for troubleshooting column chromatography.

References

  • RASAYAN J. Chem. DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. [Link]

  • Chemspace. Ethyl 2-(piperidin-2-yl)acetate hydrochloride. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives. [Link]

  • ResearchGate. Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography. [Link]

  • PubChem. 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride. [Link]

  • Google Patents.
  • Google Patents. Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
  • Google Patents. High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Google Patents. Process for preparing 2-piperidineethanol compounds.
  • Acros Organics. Safety Data Sheet for Ethyl 2-chloroacetoacetate. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Molecules. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

  • Defense Technical Information Center. High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Molecules. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Jubilant Ingrevia. Ethyl-2-chloroacetoacetate Safety Data Sheet. [Link]

  • Google Patents.
  • Cole-Parmer. Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. [Link]

  • European Patent Office. PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS. [Link]

  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]

  • Google Patents. Preparation method of 2-(2-chloroethyl) ethanol.
  • NextSDS. 2-(2-Piperidinyl)ethyl acetate hydrochloride — Chemical Substance Information. [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Stability of 2-(2-Piperidinyl)ethyl 2-chloroacetate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride . This bifunctional molecule contains both a secondary amine (protected as a hydrochloride salt) and a highly reactive chloroacetate ester. Its unique structure makes it highly susceptible to specific solvent-induced degradation pathways.

Below, we detail the mechanistic causality behind these stability issues and provide self-validating protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO for an in vitro assay, and LC-MS showed a new peak with the exact same mass. What happened?

A: You are observing an O-to-N acyl migration. While the compound is supplied as a stable hydrochloride salt, polar aprotic solvents like DMSO or DMF can act as weak proton acceptors. This slight basicity is enough to establish an equilibrium that liberates a small fraction of the free secondary amine on the piperidine ring.

Once the free base is formed, the secondary amine acts as a potent internal nucleophile. Because the nitrogen is separated from the ester oxygen by an ethyl linker, it can attack the highly electrophilic chloroacetate carbonyl carbon via a thermodynamically favored 6-membered cyclic transition state. This results in a rapid, irreversible O-to-N acyl migration , yielding 1-(chloroacetyl)-2-(2-hydroxyethyl)piperidine[1].

Self-Validation Tip: You can confirm this pathway via LC-MS. O-to-N migration produces an isobaric degradant (identical m/z ), whereas hydrolysis will show a mass loss.

G A Protonated HCl Salt (Stable Form) B Free Secondary Amine (Reactive Intermediate) A->B Deprotonation (Basic/Protic Solvents) C 6-Membered Cyclic Transition State B->C Intramolecular Nucleophilic Attack D N-Chloroacetyl Amide (Irreversible Degradant) C->D O-to-N Acyl Migration

Mechanism of base-induced O-to-N acyl migration in the amino alcohol derivative.

Q2: Why does my compound degrade rapidly when prepared as a stock solution in methanol or ethanol?

A: The chloroacetate group is undergoing rapid solvolysis (transesterification). Chloroacetate esters are exceptionally prone to nucleophilic attack because the highly electronegative alpha-chlorine atom withdraws electron density, making the carbonyl carbon fiercely electrophilic[2].

When dissolved in protic, nucleophilic solvents like methanol or ethanol, the solvent attacks the ester carbonyl. This transesterification cleaves the molecule, yielding methyl (or ethyl) chloroacetate and releasing the free 2-(2-piperidinyl)ethanol. If trace water is present, competitive hydrolysis will yield chloroacetic acid and the free alcohol.

Workflow Step1 Select Solvent for Stock Solution Protic Protic Solvents (MeOH, EtOH, H2O) Step1->Protic Aprotic Aprotic Solvents (MeCN, DCM) Step1->Aprotic Basic Polar Basic Solvents (DMSO, DMF) Step1->Basic Deg1 Transesterification / Hydrolysis (Ester Cleavage) Protic->Deg1 Nucleophilic Attack Stable Stable Solution (Maintain acidic & dry conditions) Aprotic->Stable Inert Environment Deg2 O-to-N Acyl Migration (Amide Formation) Basic->Deg2 Proton Abstraction

Solvent selection workflow to prevent degradation of chloroacetate amino alcohol salts.

Quantitative Data: Solvent Stability Profile

To assist in experimental design, the following table summarizes the expected stability of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride across common laboratory solvents.

SolventPrimary Degradation PathwayEstimated Stability ( 25∘C )Recommended Action
Methanol / Ethanol Transesterification< 1 HourAvoid. Do not use for stock solutions or LC-MS dilution.
Water (pH > 6) Hydrolysis & Migration< 4 HoursAvoid. If aqueous media is required, buffer to pH 3-4.
DMSO / DMF O-to-N Acyl Migration2 - 12 HoursUse with Caution. Acidify solvent with 0.1% TFA prior to dissolution.
Acetonitrile (MeCN) None (Stable)> 7 DaysRecommended. Ensure solvent is anhydrous.
Dichloromethane (DCM) None (Stable)> 7 DaysRecommended. Excellent for extractions and storage.

Experimental Protocol: Preparation of Stabilized Stock Solutions

To ensure trustworthiness and reproducibility in your assays, follow this self-validating protocol for preparing and verifying stock solutions. The goal is to suppress both nucleophilic attack and amine deprotonation.

Materials Required:

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA), LC-MS grade

  • Glass vials (avoid plastics that may leach nucleophilic plasticizers)

Step-by-Step Methodology:

  • Solvent Pre-treatment: Prepare a stabilizing diluent by adding 0.1% (v/v) TFA to anhydrous MeCN. Causality: The excess acid ensures the piperidine nitrogen remains strictly protonated, completely shutting down the O-to-N acyl migration pathway.

  • Dissolution: Weigh the 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride salt into a clean, dry glass vial. Add the acidified MeCN to achieve the desired concentration (e.g., 10 mM).

  • Vortex and Inspect: Vortex gently until fully dissolved. The solution should be clear and colorless.

  • Self-Validation (LC-MS Check):

    • Inject a 1 μ L aliquot onto an LC-MS system using an acidic mobile phase (e.g., Water/MeCN with 0.1% Formic Acid).

    • Pass Criteria: A single peak corresponding to the intact mass of the protonated ester.

    • Fail Criteria: The presence of an isobaric peak at an earlier retention time indicates O-to-N migration has already occurred. A peak with a mass loss of 76 Da indicates ester hydrolysis.

  • Storage: Aliquot the validated stock solution and store at −20∘C under an inert atmosphere (Nitrogen or Argon).

Sources

Troubleshooting

troubleshooting guide for reactions involving ethyl 2-chloroacetate

Title: Technical Support Center: Ethyl 2-Chloroacetate (ECA) Workflows Introduction: Welcome to the Technical Support Center for ethyl 2-chloroacetate (ECA). As a highly reactive bifunctional electrophile, ECA is a stapl...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Ethyl 2-Chloroacetate (ECA) Workflows

Introduction: Welcome to the Technical Support Center for ethyl 2-chloroacetate (ECA). As a highly reactive bifunctional electrophile, ECA is a staple in drug development for synthesizing glycidic esters (Darzens condensation) and functionalizing heteroatoms (alkylation). However, its dual reactivity and sensitivity to basic aqueous conditions often lead to experimental bottlenecks. This guide synthesizes mechanistic causality with field-proven protocols to ensure your workflows are robust, safe, and self-validating.

Part 1: Safety & Handling Fundamentals

Q: Why is ethyl 2-chloroacetate considered exceptionally hazardous compared to standard alkyl halides, and how should I adjust my handling protocol? A: ECA is not only a potent alkylating agent but also a severe lachrymator[1]. Mechanistically, the highly electrophilic α-carbon readily reacts with moisture on mucous membranes and in the respiratory tract, undergoing rapid hydrolysis to release highly irritating hydrochloric acid (HCl) and chloroacetic acid[2]. This localized acid generation causes immediate, severe tissue damage and conjunctivitis. Self-Validating Safety Protocol: Always handle ECA in a certified chemical fume hood. Standard nitrile gloves offer limited protection against chlorinated esters; use butyl rubber or heavy-duty neoprene gloves. Keep a 5% aqueous sodium carbonate ( Na2​CO3​ ) solution nearby to immediately quench any spills via controlled alkaline hydrolysis[3].

Part 2: Darzens Condensation (Glycidic Ester Synthesis)

Q: My Darzens condensation with ECA and an aromatic aldehyde is yielding primarily chloroacetic acid and unreacted aldehyde. What is the mechanistic failure? A: You are observing competitive ester saponification. In the presence of aqueous bases (e.g., NaOH) or highly nucleophilic alkoxides, the base attacks the carbonyl carbon of the ECA ester faster than it deprotonates the α-carbon. This irreversible hydrolysis consumes the ECA before the enolate can form and attack the aldehyde[3]. Solution: Shift to Phase-Transfer Catalysis (PTC) or strictly anhydrous non-nucleophilic bases. Using solid K2​CO3​ or KOH in acetonitrile with a quaternary ammonium salt (e.g., TEBACl) prevents bulk aqueous hydrolysis while maintaining a high local concentration of the reactive enolate at the solid-liquid interface[4].

Table 1: Quantitative Optimization of Darzens Condensation with ECA

Reaction ConditionBase / CatalystPrimary ObservationMechanistic CausalityRecommended Action
Aqueous NaOH / EtOHNaOH (aq)<20% yield, high hydrolysisHydroxide acts as a nucleophile, cleaving the ethyl ester.Switch to anhydrous conditions or PTC.
Anhydrous THFKOtBu (1.1 eq)Moderate yield, some self-condensationKOtBu is bulky and non-nucleophilic, favoring α-deprotonation.Maintain strict temperature control (-78°C to 0°C).
Solid-Liquid PTCSolid KOH / TEBACl>85% yield, high diastereoselectivityCatalyst transports enolate into organic phase, isolating it from bulk base.Optimal for aromatic aldehydes; use MeCN as solvent.

Protocol 1: Phase-Transfer Catalyzed Darzens Condensation This protocol utilizes a self-validating visual cue: the dissolution and color change of the aldehyde as the epoxide forms.

  • Setup: In an oven-dried 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol) and ethyl 2-chloroacetate (12 mmol, 1.2 eq) in 30 mL of anhydrous acetonitrile[4].

  • Catalyst Addition: Add benzyltriethylammonium chloride (TEBACl, 1 mmol, 10 mol%) as the phase-transfer catalyst.

  • Base Addition: Cool the mixture to 0°C. Slowly add finely powdered, anhydrous K2​CO3​ (15 mmol, 1.5 eq) in portions over 15 minutes to control the exothermic enolate formation.

  • Reaction: Remove the ice bath and stir at room temperature for 4-6 hours. Validation check: The suspension will change from a milky white to a fine, uniform slurry as the inorganic salts exchange (KCl precipitates).

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify the resulting glycidic ester via silica gel chromatography.

G ECA Ethyl 2-chloroacetate (Electrophile) Base Solid K2CO3 + PTC (Deprotonation) ECA->Base Base Addition Enolate Stabilized Enolate (Organic Phase) Base->Enolate α-Deprotonation Hydrolysis Saponification (Side Reaction) Base->Hydrolysis If H2O/OH- present Aldol Alkoxide Intermediate Enolate->Aldol + Aldehyde Aldehyde Aromatic Aldehyde Aldehyde->Aldol Epoxide Glycidic Ester (Target Product) Aldol->Epoxide Intramolecular SN2 (Cl- leaving group)

Caption: Logical workflow and mechanistic pathways of the Phase-Transfer Catalyzed Darzens Condensation.

Part 3: Heteroatom Alkylation (N- and O-Alkylation)

Q: When using ECA to alkylate a primary amine, I consistently isolate a complex mixture of mono-alkylated and di-alkylated products. How can I achieve mono-selectivity? A: This is a classic kinetic challenge in SN​2 chemistry. When the primary amine attacks ECA, it forms a secondary amine. The newly attached ethyl acetate group is electron-withdrawing via induction, but the secondary amine is often sterically unhindered enough and sufficiently nucleophilic to attack a second molecule of ECA, leading to over-alkylation. Solution: To kinetically favor the mono-alkylated product, use a large excess of the primary amine (3-5 equivalents) if it is inexpensive. Alternatively, perform the reaction at lower temperatures (0°C to RT) using a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) in a non-polar solvent (e.g., dichloromethane) to differentiate the activation energies of the first and second alkylation steps.

Protocol 2: Highly Selective Mono-N-Alkylation

  • Setup: Dissolve the primary amine (30 mmol, 3.0 eq) in 40 mL of anhydrous dichloromethane (DCM) and cool to 0°C under a nitrogen atmosphere.

  • Electrophile Addition: Dissolve ethyl 2-chloroacetate (10 mmol, 1.0 eq) in 10 mL of DCM. Add this solution dropwise to the amine over 30 minutes using an addition funnel. Causality: Dropwise addition ensures the primary amine is always in massive excess relative to the electrophile, statistically suppressing the di-alkylation pathway.

  • Reaction: Stir at 0°C for 2 hours, then allow it to warm to room temperature and stir until TLC indicates complete consumption of ECA.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ to neutralize any HCl salts, followed by brine. Dry over Na2​SO4​ , concentrate, and purify. The excess volatile primary amine can often be removed under high vacuum.

G Amine Primary Amine (Excess) Mono Mono-alkylated Amine (Desired) Amine->Mono SN2 Attack ECA Ethyl 2-chloroacetate (Limiting Reagent) ECA->Mono Di Di-alkylated Amine (Impurity) Mono->Di Competing SN2 Control Dropwise Addition & Low Temp (0°C) Control->Mono Enhances Selectivity Control->Di Suppresses Rate

Caption: Kinetic control logic for achieving mono-selectivity during the N-alkylation of primary amines.

Q: My O-alkylation of a phenol with ECA requires refluxing in acetone with K2​CO3​ , but the reaction stalls at 50% conversion. Why? A: The stalling is likely due to the limited solubility of K2​CO3​ in acetone, which restricts the formation of the phenoxide nucleophile, combined with the gradual accumulation of KCl, which coats the basic salt. Solution: Add a catalytic amount of sodium iodide (NaI, 10 mol%) to the reaction mixture. This triggers a Finkelstein reaction in situ, converting ethyl 2-chloroacetate into the much more reactive ethyl 2-iodoacetate. The phenoxide will rapidly attack the iodo-intermediate, driving the reaction to completion.

References

  • National Center for Biotechnology Information. "Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem". NIH. 3

  • Office of Response and Restoration. "ETHYL CHLOROACETATE". CAMEO Chemicals - NOAA.2

  • Cole-Parmer. "Material Safety Data Sheet - Ethyl chloroacetate". Cole-Parmer. 1

  • Wang, Z.-T., et al. "Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate". Semantic Scholar / Helvetica Chimica Acta.4

Sources

Optimization

preventing side reactions with 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Welcome to the technical support center for 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of wor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to prevent and troubleshoot side reactions, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride.

Q1: What are the primary reactive sites on 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride and what are their implications for storage?

A1: The molecule has three primary reactive sites: the ester carbonyl, the α-carbon bearing the chlorine atom, and the secondary amine of the piperidine ring. The hydrochloride salt form protects the highly nucleophilic piperidine nitrogen. However, the molecule is still susceptible to hydrolysis and should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials like strong bases and oxidizing agents.[1][2]

Q2: I've observed the formation of an unexpected byproduct with a similar mass in my reaction. What could it be?

A2: A common side reaction is intramolecular cyclization, where the deprotonated piperidine nitrogen attacks the electrophilic α-carbon of the chloroacetate group. This leads to the formation of a piperazinone derivative. This is particularly prevalent under basic conditions where the piperidine nitrogen is deprotonated.

Q3: My reaction is sluggish. Can I heat the reaction mixture to increase the rate?

A3: While moderate heating can increase the reaction rate, excessive heat can promote side reactions, including elimination and decomposition. The thermal stability of the compound should be considered. It is advisable to first explore other avenues to increase the reaction rate, such as optimizing the solvent or catalyst, before resorting to high temperatures.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.[3] Developing a reliable analytical method before starting your large-scale reaction is crucial for success.

Section 2: Troubleshooting Guide to Side Reactions

This section provides a detailed analysis of potential side reactions and offers targeted strategies for their prevention and mitigation.

Issue 1: Intramolecular Cyclization Leading to Piperazinone Formation

The deprotonated piperidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the chloroacetate moiety to form a six-membered ring, a piperazinone derivative.

Causality:
  • Basic Conditions: The presence of a base deprotonates the piperidine hydrochloride, freeing the nitrogen to act as a nucleophile.

  • High Temperatures: Increased thermal energy can overcome the activation barrier for this intramolecular reaction.

  • Solvent Effects: Polar aprotic solvents can stabilize the transition state of the cyclization reaction.

Preventative Measures & Protocols:
StrategyProtocolRationale
pH Control Maintain the reaction pH in the acidic to neutral range (pH 4-7). If a base is required for the primary reaction, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) and add it slowly at low temperatures.Keeping the piperidine nitrogen protonated minimizes its nucleophilicity, thus preventing intramolecular attack.
Temperature Management Conduct the reaction at the lowest effective temperature. Start at room temperature or below and only warm if necessary.Lower temperatures reduce the kinetic energy available for the cyclization side reaction to occur.
Protecting Group Strategy If the primary reaction conditions are harsh, consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) that can be removed later.A protecting group will prevent the piperidine nitrogen from participating in any side reactions.
Experimental Workflow: pH Controlled Reaction

Start Dissolve 2-(2-Piperidinyl)ethyl 2-chloroacetate HCl in solvent Add_Reactant Add other reactants and stir at 0°C Start->Add_Reactant Monitor_pH Monitor pH continuously Add_Reactant->Monitor_pH Add_Base Slowly add non-nucleophilic base if required Monitor_pH->Add_Base pH > 7 Maintain_Temp Maintain low temperature (e.g., 0-25°C) Add_Base->Maintain_Temp Monitor_Reaction Monitor reaction by TLC/HPLC Maintain_Temp->Monitor_Reaction Workup Acidic workup to re-protonate piperidine Monitor_Reaction->Workup Reaction complete cluster_conditions Reaction Conditions cluster_reactions Side Reactions Base Presence of Base Cyclization Intramolecular Cyclization Base->Cyclization Hydrolysis Ester Hydrolysis Base->Hydrolysis Alkylation Intermolecular N-Alkylation Base->Alkylation Water Presence of Water Water->Hydrolysis High_Temp High Temperature High_Temp->Cyclization High_Conc High Concentration High_Conc->Alkylation

Caption: Key reaction conditions leading to specific side reactions.

Section 3: Analytical Methods for Purity Assessment

Ensuring the purity of the final product is critical. The following methods are recommended for analyzing the reaction mixture and the purified product.

Analytical TechniqueInformation ProvidedSample PreparationKey Considerations
TLC Qualitative monitoring of reaction progress and purity.Dissolve a small sample in a suitable solvent (e.g., DCM/Methanol).Use a suitable stain (e.g., potassium permanganate) for visualization.
GC-MS Quantitative analysis of volatile components and identification of byproducts by mass.Dilute the sample in a volatile solvent. Derivatization may be necessary for non-volatile compounds. [3]The compound may require derivatization to improve volatility and thermal stability. [4]
HPLC Quantitative analysis of purity and detection of non-volatile impurities.Dissolve the sample in the mobile phase.A C18 column with a buffered mobile phase is a good starting point. UV detection is typically suitable. [5]
NMR (¹H, ¹³C) Structural confirmation of the desired product and identification of major impurities.Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).Provides unambiguous structural information.

References

  • Ethyl 2-chloro-2-oxoacetate Safety Data Sheet. Synquest Labs.

  • Ethyl 2-chloroacetoacetate Safety Data Sheet. Apollo Scientific.

  • Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography. ResearchGate.

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing.

  • 2-(2-Piperidinyl)ethyl acetate hydrochloride — Chemical Substance Information. NextSDS.

  • 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride. PubChem.

  • Improvement on Determination Method Esterification- Rate During Chloroacetate Esters Production Process.

  • DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Rasayan Journal of Chemistry.

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate.

  • Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.

  • a-Anilinoketones, Esters and Amides: A Chemical Study. MDPI.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Chemical Science (RSC Publishing).

  • Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. ResearchGate.

  • Preparation method of 2-chloroacetoacetic acid ethyl ester. Google Patents.

  • Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. PubMed.

  • Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. Open Access LMU.

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journals.

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.

  • High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.

  • Multicomponent reactions for the synthesis of complex piperidine scaffolds. PubMed.

  • A Comparative Guide to Analytical Methods for the Validation of 2-Ethylpiperidine Reaction Outcomes. Benchchem.

  • NOTE Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide.

  • Ethyl 2-chloroacetoacetate Safety Data Sheet.

  • Reactions with 2-Thiohydantoin, Synthesis of Imidazothiazolone Derivatives and Mannich Bases of 5-Arylidene-2-thiohydantoin. ResearchGate.

  • The preparation method of 2 piperazinones. Google Patents.

  • A Comparative Guide to the Synthetic Applications of Ethyl 2-chloroacetoacetate and Ethyl Acetoacetate. Benchchem.

  • On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. ACS Publications.

  • Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Cole-Parmer.

  • lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses Procedure.

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications.

  • Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. MDPI.

  • Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. Benchchem.

Sources

Troubleshooting

Technical Support Center: Piperidinol Synthesis Optimization

Welcome to the Technical Support Center for Piperidinol Synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the catalytic hydrogenation of hydroxypyridines...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidinol Synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the catalytic hydrogenation of hydroxypyridines and piperidones. Here, we address the critical thermodynamic and kinetic roles of temperature and pressure, providing actionable troubleshooting steps, validated protocols, and empirical data to ensure high yield and stereochemical purity.

Section 1: Core Principles & Causality (FAQ)

Q1: How do temperature fluctuations induce epimerization in 3-piperidinol synthesis? A1: In the synthesis of 3-piperidinol via the catalytic hydrogenation of 3-hydroxypyridine, the carbon atom bearing the hydroxyl group (C-3) becomes a chiral center. Elevated temperatures (>80°C) provide the thermal energy required to overcome the activation barrier for1[1]. This process often proceeds through a reversible oxidation-reduction cycle or a planar enolate intermediate if trace acids/bases are present, inverting the stereochemical configuration and yielding an undesired mixture of diastereomers or enantiomers[1]. Maintaining strictly controlled temperatures (40–80°C) is essential to preserve kinetic control and ensure high cis-diastereoselectivity.

Q2: What is the mechanistic role of hydrogen pressure in preventing byproducts during piperidinol synthesis? A2: Hydrogen pressure directly dictates the concentration of dissolved H₂ in the solvent, governing the mass transfer rate to the catalyst surface. In the reduction of sterically hindered substrates like triacetoneamine (TAA) to2[2], low pressure (e.g., 1 MPa) leads to catalyst starvation and promotes side reactions such as the formation of 2,6-dimethyl-4-heptanone (DIBK)[2]. Increasing the pressure to 4 MPa (approx. 40 bar) accelerates the desired hydrogenation pathway, outcompeting side reactions and increasing TMP selectivity to over 97%[2].

Section 2: Troubleshooting Guide

Issue 1: Incomplete conversion of N-protected 3-piperidone to 3-piperidinol.

  • Diagnosis: Often caused by insufficient hydrogen solubility or catalyst poisoning.

  • Resolution:

    • Verify the pressure vessel integrity. Increase H₂ pressure incrementally (up to 10 bar) to enhance mass transfer.

    • If using a standard balloon (1 atm), switch to a thick-walled glass reactor or Parr hydrogenator capable of sustaining 3[3].

    • Ensure the reaction temperature is maintained between 25–60°C; dropping below 25°C significantly reduces the reaction kinetics of the ruthenium or palladium catalysts[3].

Issue 2: High yield of hydrogenolysis byproducts (e.g., loss of the hydroxyl group) during 2-pyridinol reduction.

  • Diagnosis: Hydrogenolysis of the C-O bond is highly temperature-dependent and is exacerbated by excessive thermal energy.

  • Resolution:

    • Lower the reaction temperature to 40–50°C.

    • Compensate for the lower temperature by increasing the hydrogen pressure to 4[4] using a high-pressure hydrogenation vessel. This shifts the reaction toward the desired alcohol without providing the thermal activation required for C-O bond cleavage[4].

Section 3: Quantitative Data: Temperature & Pressure Optimization

The following table summarizes the optimal thermodynamic parameters for various piperidinol derivatives based on empirical studies.

Target MoleculeStarting MaterialCatalystOptimal Temp (°C)Optimal PressureKey Observation / Causality
3-Piperidinol 3-HydroxypyridineRu/C or Rh/C40 – 805 – 10 barTemps >80°C induce C-3 epimerization and loss of stereopurity[1].
2-Piperidinol 2-PyridinolPtO₂ or Pd/C40 – 5050 – 70 barHigh pressure required to maintain rate at lower temps, preventing hydrogenolysis[4].
N-Methyl-4-piperidinol N-Methyl-4-piperidoneCatalyst Complex 125 – 601 – 4 atmMild conditions sufficient for unhindered ketone reduction; high yield (89%)[3].
2,2,6,6-Tetramethyl-4-piperidinol (TMP) Triacetoneamine (TAA)CuCrSr/Al₂O₃1204 MPa (40 bar)High temp needed for hindered ketone; high pressure suppresses DIBK byproduct[2].

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Stereoselective Catalytic Hydrogenation of 3-Hydroxypyridine to 3-Piperidinol

Causality Focus: This protocol utilizes moderate pressure and strictly controlled temperature to prevent planar enolate formation and subsequent epimerization.

  • Preparation: In a rigorously cleaned, dry high-pressure reactor, dissolve 10 mmol of 3-hydroxypyridine in 50 mL of anhydrous ethanol.

  • Catalyst Loading: Add 5 mol% of Rh/C catalyst under an inert argon atmosphere to prevent premature oxidation or pyrophoric ignition[1].

  • Purging: Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas to remove all ambient oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to exactly 10 bar[1].

  • Heating & Agitation: Heat the reaction mixture to 50°C. Critical Step: Do not exceed 80°C to avoid overcoming the activation barrier for C-3 epimerization. Stir vigorously (800 rpm) to eliminate mass transfer limitations.

  • Monitoring: Maintain conditions until hydrogen uptake ceases (monitor via pressure drop or GC/HPLC).

  • Workup: Cool the reactor to room temperature (20°C) and carefully vent the hydrogen. Filter the mixture through a Celite pad to remove the catalyst, then concentrate the filtrate under reduced pressure to yield the cis-diastereomerically pure 3-piperidinol[1].

Protocol 2: Continuous Hydrogenation of TAA to TMP

Causality Focus: Overcoming steric hindrance requires elevated temperatures, but pressure must be proportionally increased to maintain H₂ solubility and suppress side reactions.

  • Catalyst Activation: Load the CuCrSr/Al₂O₃ catalyst into a continuous fixed-bed reactor. Reduce the catalyst in a stream of 1 MPa H₂ at 150°C for 4 hours[2].

  • System Equilibration: Adjust the reactor temperature to 120°C and set the continuous hydrogen pressure to 4 MPa[2].

  • Substrate Feed: Introduce a 20% ethanol solution of triacetoneamine (TAA) at a feed rate of 0.3 mL/min.

  • Steady-State Collection: Allow the system to reach steady-state (typically 2-3 residence times). Collect the effluent containing 2,2,6,6-tetramethyl-4-piperidinol (TMP).

  • Analysis: Verify conversion (>99%) and selectivity (>97%) via GC-MS. If DIBK byproducts are detected, verify that H₂ pressure has not dropped below 4 MPa[2].

Section 5: Visual Workflows & Logic Pathways

Piperidinol_Hydrogenation Start Hydroxypyridine / Piperidone Substrate TempHigh High Temperature (>80°C - 120°C) Start->TempHigh Thermal Energy Exceeds Barrier TempLow Controlled Temperature (40°C - 60°C) Start->TempLow Kinetic Control PressLow Low H2 Pressure (<10 bar / 1 MPa) TempHigh->PressLow Catalyst Starvation PressHigh High H2 Pressure (40 - 70 bar) TempHigh->PressHigh High Mass Transfer TempLow->PressLow Low Solubility TempLow->PressLow TempLow->PressHigh Optimal Saturation Epimer Epimerization & Loss of Stereopurity PressLow->Epimer Reversible Oxidation-Reduction Byproducts Side Reactions (e.g., DIBK formation) PressLow->Byproducts Sterically Hindered Substrates Stall Kinetic Stalling & Incomplete Conversion PressLow->Stall Rate Drop Success High Yield & Stereopure Piperidinol PressHigh->Success Desired Pathway Outcompetes Side Rxns

Caption: Thermodynamic and kinetic control pathways in piperidinol synthesis.

Troubleshooting_Workflow Issue Issue: Incomplete Conversion CheckTemp Check Reaction Temperature Issue->CheckTemp TempLow Temp < 25°C CheckTemp->TempLow TempOpt Temp 40-60°C CheckTemp->TempOpt ActionTemp Increase Temp Incrementally TempLow->ActionTemp CheckPress Check H2 Pressure TempOpt->CheckPress ActionTemp->CheckPress PressLow Pressure < 5 bar CheckPress->PressLow ActionPress Increase Pressure to 10-50 bar PressLow->ActionPress Success Reaction Complete ActionPress->Success

Caption: Troubleshooting workflow for stalled catalytic hydrogenation of piperidones.

References

  • Title: Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter Source: PMC / RSC Advances URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride and Its Analogs as Potential Serine Hydrolase Inhibitors

This guide provides a comprehensive comparative analysis of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride and its structurally related analogs. Our focus is on the evaluation of these compounds as potential inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride and its structurally related analogs. Our focus is on the evaluation of these compounds as potential inhibitors of serine hydrolases, a large and diverse class of enzymes with critical roles in human physiology and disease. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a framework for interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible results.

Introduction: The Rationale for Targeting Serine Hydrolases

Serine hydrolases are one of the largest and most diverse enzyme families in mammals, comprising approximately 1% of the proteome. They are characterized by a catalytic triad that includes a highly reactive serine nucleophile. This enzyme class regulates a vast array of physiological processes, including digestion, blood clotting, neurotransmission, and inflammation. Consequently, aberrant serine hydrolase activity has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome, making them attractive targets for therapeutic intervention.

The compound 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride belongs to a class of molecules known as haloacetates, which are known to act as irreversible inhibitors of various enzymes by alkylating active site residues. The presence of the piperidinyl-ethyl ester moiety suggests a design intended to confer specificity and favorable pharmacokinetic properties. This guide will explore how to systematically evaluate the potency, selectivity, and cellular effects of this parent compound in comparison to its analogs.

Structural Analogs for Comparative Analysis

For a meaningful comparative analysis, we have selected three representative analogs that allow for the systematic evaluation of structure-activity relationships (SAR).

Compound Structure Key Feature Hypothesis
Parent Compound 2-(2-Piperidinyl)ethyl 2-chloroacetateChloroacetate "warhead"The chloroacetate group will act as an irreversible covalent modifier of the target enzyme's active site serine.
Analog A 2-(2-Piperidinyl)ethyl 2-fluoroacetateFluoroacetate "warhead"The more electronegative fluorine may alter the reactivity of the warhead, potentially affecting potency and selectivity.
Analog B 2-(2-Piperidinyl)ethyl acetateNon-reactive controlLacking the halogen, this analog should not form a covalent bond and will serve as a negative control for irreversible inhibition.
Analog C 2-(1-Methyl-2-piperidinyl)ethyl 2-chloroacetateN-Methylated piperidineThe addition of a methyl group to the piperidine nitrogen may influence cell permeability, metabolic stability, and target engagement.

Experimental Workflow for Comparative Evaluation

A logical and phased approach is crucial for the efficient evaluation of these compounds. The following workflow ensures that each step builds upon the previous one, from initial screening to cellular validation.

G cluster_0 Experimental Workflow a Phase 1: In Vitro Potency & Mechanism b Phase 2: In Vitro Selectivity Profiling a->b Identify potent compounds c Phase 3: Cellular Activity & Target Engagement b->c Identify selective compounds d Phase 4: Data Analysis & SAR c->d Validate on-target effects

Figure 1: A phased experimental workflow for the comprehensive evaluation of serine hydrolase inhibitors.

Phase 1: In Vitro Potency and Mechanism of Action

The initial phase focuses on determining the inhibitory potency of each compound against a representative serine hydrolase and elucidating the mechanism of inhibition. For this guide, we will use dipeptidyl peptidase-4 (DPP-4), a well-characterized serine hydrolase and an established drug target for type 2 diabetes, as our model enzyme.

Protocol: DPP-4 Inhibition Assay

This assay measures the rate of cleavage of a fluorogenic substrate by DPP-4 in the presence and absence of the test compounds.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl (50 mM, pH 7.5)

  • Test compounds (Parent, Analogs A, B, C) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series for each test compound in DMSO. A typical starting concentration is 1 mM.

  • Enzyme Incubation: In each well of the 384-well plate, add 5 µL of the diluted test compound and 20 µL of DPP-4 enzyme solution (final concentration ~0.5 nM). For the control wells, add 5 µL of DMSO.

  • Time-Dependent Inhibition: Incubate the plate at 37°C for 30 minutes to allow for potential covalent bond formation.

  • Substrate Addition: Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate (final concentration ~10 µM).

  • Kinetic Reading: Immediately begin reading the fluorescence signal every minute for 30 minutes using the plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data and Interpretation

The IC₅₀ values provide a quantitative measure of the potency of each compound.

Compound Expected IC₅₀ (nM) Interpretation
Parent Compound 50 ± 5Potent inhibition is observed.
Analog A 150 ± 12The fluoroacetate group is less reactive, leading to reduced potency.
Analog B > 10,000The lack of a halogen prevents irreversible inhibition, resulting in a significant loss of potency. This confirms the importance of the haloacetate warhead.
Analog C 35 ± 4The N-methylation may improve binding affinity or cell permeability, leading to slightly enhanced potency.

To confirm irreversible inhibition, a "jump dilution" experiment should be performed. Pre-incubate a high concentration of the inhibitor with the enzyme, then dilute the mixture significantly to reduce the concentration of the unbound inhibitor. If the inhibition is irreversible, the enzyme activity will not recover.

Phase 2: In Vitro Selectivity Profiling

A critical attribute of any high-quality chemical probe or drug candidate is its selectivity. To assess this, the compounds should be screened against a panel of other serine hydrolases.

Protocol: Serine Hydrolase Selectivity Panel

This can be performed using commercially available panels or by setting up individual assays for related enzymes, such as fibroblast activation protein (FAP), prolyl endopeptidase (PREP), and fatty acid amide hydrolase (FAAH). The assay format would be similar to the DPP-4 protocol, using the specific substrates for each enzyme.

Visualizing Selectivity Data

The results can be effectively visualized using a heat map to provide an at-a-glance comparison of the inhibitory activity across the panel.

Figure 2: A heat map representation of hypothetical selectivity data for the compound series.

From this hypothetical data, we can infer that while the parent compound and Analog C are potent DPP-4 inhibitors, they also exhibit significant off-target activity against FAP. Analog A appears to be more selective.

Phase 3: Cellular Activity and Target Engagement

Demonstrating that the compounds can engage their intended target in a cellular context is a crucial step.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Procedure:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293 cells overexpressing DPP-4) to ~80% confluency. Treat the cells with the test compounds or vehicle (DMSO) for 1 hour.

  • Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DPP-4 at each temperature using Western blotting with a specific anti-DPP-4 antibody.

  • Data Analysis: For each treatment condition, plot the fraction of soluble DPP-4 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

Conclusion and Structure-Activity Relationship (SAR) Summary

This guide has outlined a systematic approach to the comparative analysis of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride and its analogs. By integrating in vitro potency and selectivity assays with cellular target engagement studies, a comprehensive understanding of the compounds' pharmacological profiles can be achieved.

Key SAR insights from our hypothetical study include:

  • The haloacetate moiety is essential for potent, irreversible inhibition, as demonstrated by the inactivity of Analog B.

  • The identity of the halogen influences reactivity, with the chloroacetate being more potent than the fluoroacetate (Parent vs. Analog A).

  • Modifications to the piperidine ring can fine-tune the compound's properties , with N-methylation potentially improving potency (Analog C).

This structured evaluation provides a solid foundation for further optimization of this chemical scaffold for the development of selective and potent serine hydrolase inhibitors.

References

  • Long, J. Z., & Cravatt, B. F. (2011). The Evolving Role of Activity-Based Protein Profiling in Drug Discovery. Drug Discovery Today, 16(11-12), 499–506. [Link]

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051–11055. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery, 11(1), 52–68. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

Comparative

analytical techniques for the characterization of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

An In-Depth Comparative Guide to the Analytical Characterization of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride Authored by a Senior Application Scientist For researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride, a key building block in various synthetic pathways, requires a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides a comparative analysis of essential analytical techniques, grounded in scientific principles and practical application, to facilitate a robust characterization of this molecule.

The structure of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride presents distinct analytical challenges and opportunities. The presence of a piperidine ring, a chloroacetate ester functional group, and its nature as a hydrochloride salt necessitates a combination of techniques to fully elucidate its chemical and physical properties.

I. Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are indispensable for separating the target compound from process-related impurities, starting materials, and degradation products. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its potential impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the hydrochloride salt form of the target molecule. A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice for purity assessment and quantification.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common starting point for the separation of moderately polar compounds like the target analyte. The hydrophobicity of the C18 stationary phase allows for good retention and separation based on the molecule's overall polarity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the piperidine nitrogen. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute impurities with a wide range of polarities.

  • Detection: Ultraviolet (UV) detection is often suitable if the molecule possesses a chromophore. However, given the lack of a strong chromophore in 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) may be more appropriate and offer more uniform response for non-chromophoric impurities. Mass Spectrometry (MS) detection provides the highest specificity and sensitivity for impurity identification.[1]

Hypothetical HPLC-UV Method Parameters:

ParameterValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for good resolution of small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 20 minutesTo elute a range of impurities with varying polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 210 nmFor detection of the ester carbonyl group.
Injection Vol. 10 µLStandard injection volume.

Experimental Protocol: HPLC Purity Determination

  • Solution Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride reference standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength. For more accurate quantification, impurity standards would be required.[2]

B. Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt is non-volatile, the free base form of 2-(2-Piperidinyl)ethyl 2-chloroacetate can be analyzed by GC, as can volatile impurities such as residual solvents or volatile starting materials like ethyl 2-chloroacetate.[3]

Causality Behind Experimental Choices:

  • Injection Mode: A split injection is typically used to prevent column overloading when analyzing a major component.

  • Stationary Phase: A mid-polarity column, such as a 5% phenyl-polysiloxane, provides good selectivity for a range of compounds.

  • Temperature Program: A temperature gradient is employed to ensure the elution of compounds with different boiling points in a reasonable time with good peak shape.

  • Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. Mass Spectrometry (MS) is used for definitive identification of impurities.[4][5]

Hypothetical GC-FID Method for Volatile Impurities:

ParameterValueRationale
Column DB-5, 30 m x 0.25 mm, 0.25 µmA versatile, mid-polarity column.
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 250 °CTo ensure rapid volatilization of the sample.
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)To separate solvents and less volatile components.
Detector Temp. 300 °CTo prevent condensation of analytes.
Injection Mode Split (20:1)To avoid overloading the column.

Experimental Protocol: GC Analysis of the Free Base

  • Sample Preparation:

    • Accurately weigh about 50 mg of the hydrochloride salt into a vial.

    • Add 1 mL of a suitable organic solvent (e.g., dichloromethane) and 0.5 mL of a dilute aqueous base (e.g., 1M sodium bicarbonate) to neutralize the HCl and extract the free base into the organic layer.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the organic layer to a clean vial for injection.

  • GC Analysis:

    • Perform a blank injection with the organic solvent.

    • Inject the prepared sample solution.

  • Data Interpretation:

    • The major peak will correspond to the free base of the target compound.

    • Smaller peaks can be identified as potential impurities by GC-MS and quantified by GC-FID.

Comparison of Chromatographic Techniques
FeatureHPLCGC
Applicability Direct analysis of the hydrochloride salt.Requires conversion to the free base. Excellent for volatile impurities.
Sensitivity High, especially with MS detection.Very high, particularly for volatile compounds with FID or MS.
Selectivity High, can be tuned with mobile phase and stationary phase.Very high, especially with high-resolution capillary columns.
Information Purity, quantification of non-volatile impurities.Purity of the free base, quantification of volatile impurities and residual solvents.

II. Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[6][7] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Signals (in D₂O):

  • Piperidine Ring Protons: A series of complex, overlapping multiplets between approximately 1.5 and 3.5 ppm.[8] The protons on the carbon adjacent to the nitrogen will be shifted downfield.

  • Ethyl Group Protons: A triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (OCH₂).

  • Methylene Protons: Multiplets corresponding to the -CH₂-CH₂- linker and the -O-CH₂-CH₂-N- protons.

  • Chloroacetate Methylene Protons: A singlet around 4.1 ppm.

Expected ¹³C NMR Signals (in D₂O):

  • Piperidine Carbons: Signals in the aliphatic region, typically between 20 and 60 ppm.

  • Ethyl Group Carbons: Signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂-).

  • Methylene Linker Carbons: Signals in the aliphatic region.

  • Chloroacetate Carbonyl Carbon: A signal around 170 ppm.

  • Chloroacetate Methylene Carbon: A signal around 40 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

  • Structural Confirmation: Assign all proton and carbon signals to the corresponding atoms in the molecular structure. The data should be consistent with the proposed structure.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10]

Expected FTIR Absorption Bands (as KBr pellet or ATR):

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)N-H stretch (from hydrochloride)Ammonium salt
~2940, ~2860C-H stretchAliphatic
~1750C=O stretchEster
~1200C-O stretchEster
~750C-Cl stretchAlkyl halide
C. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for impurity identification.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

  • Molecular Ion Peak: The protonated molecule [M+H]⁺ corresponding to the free base.

  • Fragmentation Peaks: Characteristic fragments resulting from the cleavage of the ester bond or loss of the piperidine ring.

III. Solid-State and Thermal Characterization

These techniques are crucial for understanding the physical properties of the API, such as its crystalline form, melting point, and thermal stability.

A. X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystallinity of the sample and identify its polymorphic form. Single-crystal XRD provides the definitive three-dimensional structure of the molecule in the solid state.[11][12][13][14]

Experimental Workflow for PXRD:

A Sample Preparation (gentle grinding) B Sample Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Analysis (Comparison to reference or indexing) C->D

Caption: A simplified workflow for Powder X-ray Diffraction analysis.

B. Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[15][16][17]

  • DSC: Can be used to determine the melting point and enthalpy of fusion of the compound. The presence of impurities will typically broaden the melting peak and lower the melting point.

  • TGA: Can reveal the presence of residual solvents or water of hydration, which would be lost at lower temperatures. The decomposition temperature of the compound can also be determined. For a hydrochloride salt, loss of HCl may be observed at elevated temperatures.

Hypothetical Thermal Analysis Data:

TechniqueObservationInterpretation
DSC Sharp endotherm at ~155 °CMelting point of the crystalline solid.
TGA No significant weight loss below 150 °CSample is anhydrous and free of volatile solvents.
TGA Onset of decomposition at ~200 °CIndicates the thermal stability limit of the compound.

IV. A Holistic Analytical Workflow

A comprehensive characterization of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride requires the integration of these techniques. The following diagram illustrates a logical workflow.

cluster_0 Structural Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Comprehensive Certificate of Analysis NMR->Report MS Mass Spectrometry (Molecular Weight) MS->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report HPLC HPLC-UV/MS (Purity, Non-volatile Impurities) HPLC->Report GC GC-MS (Volatile Impurities, Residual Solvents) GC->Report XRD X-ray Diffraction (Crystallinity, Polymorphism) XRD->Report Thermal Thermal Analysis (TGA/DSC) (Melting Point, Stability) Thermal->Report Start Test Sample: 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride Start->NMR Start->MS Start->FTIR Start->HPLC Start->GC Start->XRD Start->Thermal

Caption: A comprehensive analytical workflow for characterization.

V. Conclusion and Recommendations

No single analytical technique is sufficient for the complete characterization of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride. A combination of spectroscopic and chromatographic methods is essential for unambiguous structural confirmation and purity assessment.

  • For identity confirmation , a full suite of spectroscopic data (NMR, MS, and FTIR) is required.

  • For purity and impurity analysis , RP-HPLC with a universal detector or MS is the method of choice for the API itself, while GC-MS is essential for monitoring volatile impurities and residual solvents.

  • Solid-state properties , which can impact stability and handling, should be characterized by XRD and thermal analysis.

All analytical methods used for quality control must be validated according to ICH guidelines to ensure they are suitable for their intended purpose, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[18][19][20] This comprehensive approach ensures a deep understanding of the molecule and provides the necessary data to guarantee its quality and consistency for research and development applications.

References

  • ResearchGate. (2025). Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography | Request PDF. Available at: [Link]

  • MDPI. (2020). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Available at: [Link]

  • Optica Publishing Group. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Available at: [Link]

  • IUCr Journals. (n.d.). Structures of piperazine, piperidine and morpholine. Available at: [Link]

  • PMC. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of ethyl chloroacetate. Available at: [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
  • ICH. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PMC. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available at: [Link]

  • (2026).
  • ACS Publications. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Available at: [Link]

  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Available at: [Link]

  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d. Available at: [Link]

  • MDPI. (2025). Thermal Stability and Eutectic Point of Chloride-Based High-Temperature Molten Salt Energy Systems. Available at: [Link]

  • (2014).
  • MDPI. (2012). a-Anilinoketones, Esters and Amides: A Chemical Study. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Novel Paeonol Derivatives Alleviate Lipid Accumulation in Low-dose Treatment Kuan-Chuan Pao,a Jin-Feng Zh. Available at: [Link]

  • PubChem. (n.d.). Chloroacetic acid, 2-tridecyl ester | C15H29ClO2 | CID 536407. Available at: [Link]

  • (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • (n.d.).
  • SCIRP. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Available at: [Link]

  • ACS Omega. (2025). Parametric Study of Metallothermic Purification of Chloride Salts. Available at: [Link]

  • Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Available at: [Link]

  • Aidic. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin. Available at: [Link]

  • (n.d.).
  • (n.d.). Thermal Analysis in Practice Tips and Hints.
  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS. Available at: [Link]

  • (2020).
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • NextSDS. (n.d.). 2-(2-Piperidinyl)ethyl acetate hydrochloride — Chemical Substance Information. Available at: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • RSC Publishing. (n.d.). FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection. Available at: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: Piperidine Scaffolds in Acetylcholinesterase (AChE) Inhibitor Development

As the global burden of Alzheimer's Disease (AD) accelerates, the optimization of central cholinergic transmission remains a cornerstone of symptomatic treatment. Acetylcholinesterase (AChE) inhibitors are the primary ph...

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Author: BenchChem Technical Support Team. Date: March 2026

As the global burden of Alzheimer's Disease (AD) accelerates, the optimization of central cholinergic transmission remains a cornerstone of symptomatic treatment. Acetylcholinesterase (AChE) inhibitors are the primary pharmacological intervention for AD, and among these, the piperidine pharmacophore has proven to be an exceptionally privileged scaffold.

This guide provides an objective, data-driven comparison of piperidine-based AChE inhibitors, benchmarking novel structural derivatives against the FDA-approved gold standard, Donepezil (E2020). Designed for drug development professionals, this analysis synthesizes mechanistic binding theories, quantitative SAR data, and validated experimental protocols for lead optimization.

Mechanistic Grounding: The Dual-Binding Hypothesis

To rationally design piperidine derivatives, one must first understand the unique topology of the AChE binding pocket. X-ray crystallographic studies reveal that the AChE active site is located at the bottom of a deep, narrow gorge (approximately 20 Å in length) lined with aromatic residues 1.

Highly potent piperidine compounds operate as dual-binding site inhibitors :

  • Catalytic Active Site (CAS): The basic nitrogen of the piperidine ring is protonated at physiological pH. This positively charged center anchors deep within the CAS via strong cation-π interactions with the indole ring of Trp84 and the phenyl ring of Phe330.

  • Peripheral Anionic Site (PAS): The hydrophobic tail of the molecule (e.g., the indanone moiety in Donepezil) extends outward to the entrance of the gorge, engaging in π-π stacking interactions with Trp286 and Tyr341 2.

By spanning both sites, piperidine derivatives not only block acetylcholine hydrolysis but also sterically hinder AChE-induced β-amyloid aggregation, a process mediated by the PAS.

G A Donepezil (Piperidine Scaffold) B N-Benzylpiperidine Moiety A->B C Indanone Moiety A->C F Cation-π Interaction B->F binds via G π-π Stacking C->G binds via D Catalytic Active Site (CAS) Trp84, Phe330 E Peripheral Anionic Site (PAS) Trp286, Tyr341 F->D G->E

Dual-binding mechanism of piperidine inhibitors within the AChE active site gorge.

SAR Comparative Analysis of Piperidine Derivatives

How do structural modifications to the piperidine scaffold impact enzymatic inhibition? Below is a comparative analysis of baseline Donepezil against three distinct classes of piperidine analogs.

A. N-Pyridylmethyl Analogs (Bioisosteric Replacement)

Replacing the N-benzyl ring of Donepezil with a pyridine ring tests the tolerance of the CAS for altered electronic distribution. SAR data indicates that moving the basic nitrogen to the 3-position of the pyridine ring yields an IC50 of 51 nM. However, shifting it to the 2- or 4-position causes a 20- and 8-fold drop in potency, respectively, due to steric clashes with the catalytic triad (Ser203, His447) 2.

B. Phthalimido-Piperidine Analogs (Tail Rigidification)

Replacing the indanone moiety with a rigid phthalimidoethyl group restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding. Compound 19 (1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine) demonstrates an exceptional IC50 of 1.2 nM. Crucially, this rigidification drives a 34,700-fold selectivity for AChE over Butyrylcholinesterase (BuChE), minimizing peripheral side effects 3.

C. 1,3,4-Thiadiazole-Piperidine Analogs (Electronic Tuning)

Coupling the piperidine core with a 1,3,4-thiadiazole ring and a fluorinated phenyl residue enhances hydrogen bonding at the PAS. The meta-fluoro derivative (Compound 7e) achieves an IC50 of 1.82 nM. The strong electron-withdrawing nature of fluorine optimizes the electrostatic surface potential, allowing tighter binding than the baseline Donepezil scaffold in comparative assays .

Quantitative Performance Summary
Compound ClassKey Structural ModificationBinding ModeAChE IC50 (nM)Selectivity (AChE/BuChE)
Donepezil (Baseline) N-benzylpiperidine + IndanoneDual (CAS + PAS)5.7 - 11.0High
N-Pyridylmethyl Analogs Pyridine ring replaces benzylDual (CAS + PAS)~51.0Moderate
Phthalimido-Piperidines Phthalimidoethyl replaces indanoneDual (CAS + PAS)1.2>34,000-fold
1,3,4-Thiadiazole Analogs Thiadiazole + 3-F-phenylDual (CAS + PAS)1.82High

Experimental Validation: The Modified Ellman's Assay Protocol

To generate trustworthy and reproducible SAR data, the inhibitory potency (IC50) of piperidine compounds must be evaluated using a rigorously controlled spectrophotometric method. The protocol below adapts the classic Ellman's assay into a self-validating system, ensuring that kinetic artifacts are eliminated 2.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer and adjust to pH 8.0.

    • Causality: AChE operates at peak catalytic efficiency at pH 8.0. Furthermore, this alkaline environment is required to stabilize the thiolate anion generated in Step 5, ensuring a linear colorimetric readout.

  • Reagent Assembly: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme solution (e.g., from electric eel or recombinant human), 20 µL of the piperidine inhibitor (at 5–7 varying concentrations), and 10 µL of 10 mM DTNB (Ellman's reagent).

  • Equilibrium Pre-incubation: Incubate the microplate in the dark at 25°C for exactly 15 minutes.

    • Causality: Piperidine derivatives are bulky, dual-site binders that frequently exhibit slow-binding or mixed-type inhibition kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated (false-positive) IC50 values.

  • Reaction Initiation: Add 10 µL of 15 mM acetylthiocholine iodide (ATCI) substrate to each well to trigger the reaction.

  • Kinetic Quantification: Immediately transfer the plate to a microplate reader. Monitor the absorbance continuously at 412 nm for 5 minutes.

    • Causality: Uninhibited AChE hydrolyzes ATCI into thiocholine. Thiocholine rapidly undergoes a disulfide exchange with DTNB to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion. The initial linear velocity of TNB formation is inversely proportional to the efficacy of the piperidine inhibitor.

Ellman Step1 1. Enzyme + Inhibitor Pre-incubation (15 min) Step2 2. Add DTNB (Ellman's Reagent) Colorimetric Probe Step1->Step2 Establish binding equilibrium Step3 3. Add ATCI (Substrate) Reaction Initiation Step2->Step3 Prepare for detection Step4 4. Thiocholine Production Cleavage by Uninhibited AChE Step3->Step4 Enzymatic hydrolysis Step5 5. TNB Anion Formation Yellow Color (412 nm) Step4->Step5 Disulfide exchange Step6 6. Spectrophotometric Quantification (IC50) Step5->Step6 Absorbance reading

Step-by-step biochemical workflow of the modified Ellman’s assay for AChE IC50 determination.

Strategic Insights for Lead Optimization

For scientists actively engaged in the structural optimization of piperidine compounds, the experimental data yields three critical directives:

  • Preserve the Basic Nitrogen: The piperidine nitrogen must maintain a pKa that ensures protonation at physiological pH. Neutralizing this nitrogen abolishes the cation-π interaction at the CAS, resulting in a near-total loss of inhibitory activity 1.

  • Calibrate the Spacer Length: The linker connecting the piperidine ring to the PAS-binding moiety must be precisely calibrated. A distance equivalent to 2-3 carbon atoms is optimal to comfortably span the ~20 Å gorge without introducing unfavorable steric clashes 4.

  • Prioritize Selectivity Profiling: Always counter-screen leads against BuChE. While dual AChE/BuChE inhibitors have theoretical clinical value in late-stage AD, high AChE selectivity (as demonstrated by the phthalimido derivatives) drastically reduces dose-limiting peripheral cholinergic side effects (e.g., gastrointestinal distress) 3.

References

  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors - ACS Publications. 1

  • Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC (nih.gov). 2

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed (nih.gov). 3

  • Synthesis, Docking and Acetylcholinesterase Inhibitory Evaluation of 1,3,4-Thiadiazole Derivatives as Potential Anti-Alzheimer Agents - Pharmaceutical Sciences.

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed (nih.gov). 4

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Reactant of Route 1
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
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Reactant of Route 2
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
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